Kelfiprim
Description
Structure
2D Structure
Properties
CAS No. |
50933-06-7 |
|---|---|
Molecular Formula |
C25H30N8O6S |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,15) |
InChI Key |
DMIUGJLERMOBNT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
50933-06-7 |
Synonyms |
kelfiprim |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Kelfiprim in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kelfiprim is a synergistic antibacterial agent composed of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination therapy targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a potent bactericidal effect. Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), while sulfametopyrazine targets dihydropteroate synthase (DHPS). The dual blockade of this essential metabolic pathway deprives bacteria of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and relevant experimental methodologies for studying this compound's action.
Core Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis
The antibacterial efficacy of this compound stems from the synergistic interaction of its two components, trimethoprim and sulfametopyrazine, which sequentially block the bacterial folate biosynthesis pathway. This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor for one-carbon transfer reactions in the production of purines, thymidine, and certain amino acids (e.g., methionine).[1] Unlike mammals, which obtain folate from their diet, many bacteria are dependent on this synthesis pathway, providing a basis for the selective toxicity of these drugs.[2]
Sulfametopyrazine: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] Structurally, sulfonamides are analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By competing with PABA for the active site of DHPS, sulfametopyrazine prevents the condensation of PABA with dihydropteridine pyrophosphate, the initial committed step in the synthesis of dihydrofolic acid.[2][4]
Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[5][6] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim's high affinity for the bacterial enzyme over its mammalian counterpart is a key factor in its therapeutic index.[6] Inhibition of DHFR leads to a depletion of the tetrahydrofolate pool, thereby halting the synthesis of essential precursors for DNA, RNA, and proteins.[1]
Synergistic Bactericidal Effect
The combination of trimethoprim and sulfametopyrazine results in a synergistic bactericidal action. By inhibiting two distinct and sequential steps in the same metabolic pathway, the overall effect is greater than the sum of the individual actions of each drug.[7] The inhibition of DHPS by sulfametopyrazine reduces the production of dihydrofolic acid, the substrate for DHFR. This, in turn, potentiates the inhibitory effect of trimethoprim on DHFR. The dual blockade leads to a more profound and rapid depletion of tetrahydrofolate, resulting in a bactericidal rather than a bacteriostatic effect.[8]
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound involves the direct inhibition of key enzymes in a metabolic pathway, rather than a complex signaling cascade. The logical relationship of this inhibition is depicted below.
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound components.
Data Presentation: Quantitative Efficacy
Quantitative data on the in vitro activity of trimethoprim-sulfonamide combinations are crucial for understanding their therapeutic potential. The following tables summarize available data on Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Trimethoprim-Sulfamethoxazole against Escherichia coli
| Parameter | Concentration (µg/mL) | Reference |
| MIC | 0.06/1.14 | [9] |
| MBC | 0.25/4.75 | [9] |
Note: Data for the trimethoprim-sulfametopyrazine combination (this compound) is limited. The data presented here for trimethoprim-sulfamethoxazole against a K1 strain of E. coli is representative of the activity of such combinations.
Table 2: Inhibition Constants (Ki) of Trimethoprim against Bacterial Dihydrofolate Reductase (DHFR)
| Bacterial Species | Ki (nM) | Reference |
| Escherichia coli (Wild-Type) | 4-5 | [10] |
| Enterococcus faecalis | 2.1 | [11] |
Table 3: Inhibition of Dihydropteroate Synthase (DHPS) from Escherichia coli by Sulfonamides
| Inhibitor | Ki (µM) |
| Sulfadiazine | 2.5 |
| 4,4'-Diaminodiphenylsulfone (DDS) | 5.9 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and its components.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of trimethoprim and sulfametopyrazine in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) control wells. Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).
-
MBC Determination: Following MIC determination, subculture a 10-100 µL aliquot from each well showing no visible growth onto an antibiotic-free agar plate. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Experimental workflow for determining MIC and MBC values.
Checkerboard Synergy Assay
This assay is used to assess the in vitro interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of trimethoprim along the x-axis and sulfametopyrazine along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.[12]
-
Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension (5 x 105 CFU/mL) as described for the MIC assay. Incubate the plate at 35-37°C for 16-20 hours.[12]
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism[12]
-
Caption: Workflow for the checkerboard synergy assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM TES buffer, pH 7.0), the substrate dihydrofolic acid (DHF), and the cofactor NADPH.
-
Enzyme and Inhibitor: Add a known concentration of purified bacterial DHFR enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of trimethoprim.
-
Initiation and Measurement: Initiate the reaction by adding the final component (either DHF or NADPH). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε340 = 12,300 M-1cm-1).[6]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a coupled spectrophotometric assay to measure DHPS activity and its inhibition.
Protocol:
-
Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, DHFR, in the presence of NADPH. The activity of DHPS is therefore monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Reaction Components: The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5), the substrates PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), the cofactor NADPH, an excess of purified DHFR, and a known concentration of purified DHPS.
-
Inhibition Measurement: For inhibition studies, pre-incubate the DHPS enzyme with various concentrations of sulfametopyrazine.
-
Reaction and Measurement: Initiate the reaction and monitor the absorbance at 340 nm as described for the DHFR assay.
-
Data Analysis: Calculate reaction rates and determine IC50 and Ki values as described for the DHFR inhibition assay.
Mechanisms of Resistance
Bacterial resistance to trimethoprim-sulfonamide combinations can arise through several mechanisms:
-
Target Modification: Mutations in the folP gene encoding DHPS can reduce the binding affinity of sulfonamides. Similarly, mutations in the dfr gene encoding DHFR can decrease trimethoprim binding.[1]
-
Target Overproduction: Increased expression of the target enzymes, DHPS or DHFR, can titrate out the inhibitory effect of the drugs.
-
Alternative Metabolic Pathways: Some bacteria can utilize exogenous folate, bypassing the need for de novo synthesis.
-
Drug Efflux: Active efflux pumps can reduce the intracellular concentration of the antimicrobial agents. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to contribute to intrinsic resistance to trimethoprim and sulfamethoxazole.[13]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistant variants of the folP (sul genes) or dfr genes is a common mechanism for the spread of resistance.
Conclusion
This compound exerts its bactericidal effect through the well-characterized synergistic inhibition of the bacterial folic acid synthesis pathway. The combination of trimethoprim and sulfametopyrazine provides a potent and broad-spectrum antibacterial action. Understanding the molecular mechanisms, quantitative efficacy, and potential for resistance is paramount for the continued clinical utility of this drug class and for the development of novel antifolate agents that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of such antimicrobial agents.
References
- 1. Antimicrobial effects of trimethoprim and sulphadiazine in infected urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfalene | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Multidrug efflux in intrinsic resistance to trimethoprim and sulfamethoxazole in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synergistic Effect of Trimethoprim and Sulfametopyrazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of trimethoprim and sulfametopyrazine exemplifies a powerful synergistic interaction in antimicrobial therapy. This guide delves into the core mechanisms, quantitative data, and experimental methodologies that underpin their enhanced efficacy. By sequentially inhibiting the bacterial folate biosynthesis pathway, these two compounds achieve a bactericidal effect that is significantly greater than the sum of their individual actions. This document provides a comprehensive overview for researchers and professionals involved in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows.
Mechanism of Synergistic Action
The synergistic relationship between trimethoprim and sulfametopyrazine is a classic example of sequential blockade in a critical metabolic pathway. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The combination of trimethoprim and a sulfonamide, such as sulfametopyrazine, targets two distinct enzymes in this pathway.
-
Sulfametopyrazine: As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, sulfametopyrazine blocks this crucial initial step in the folate synthesis pathway.[2]
-
Trimethoprim: This agent targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. The inhibition of DHFR effectively halts the production of essential building blocks for bacterial DNA and protein synthesis.[2]
The synergy arises from the fact that the inhibition of one enzyme potentiates the action of the other, leading to a more profound and often bactericidal effect.[3]
Quantitative Data
The synergistic effect of trimethoprim and sulfonamides can be quantified through various in vitro and in vivo studies. Below are tables summarizing key quantitative data. While specific data for the sulfametopyrazine combination is limited in publicly available literature, representative data for the closely related and extensively studied trimethoprim-sulfamethoxazole combination is presented to illustrate the principles of synergy.
Table 1: In Vitro Synergy Data (Representative) - Trimethoprim-Sulfamethoxazole against E. coli
| Parameter | Trimethoprim Alone | Sulfamethoxazole Alone | Combination (TMP/SMX) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| MIC (µg/mL) | 0.25 - 2 | 4.75 - 38 | 0.03/0.57 - 0.5/9.5 | 0.25 - 0.5 | Synergy |
Note: Data is representative and compiled from various sources studying trimethoprim-sulfamethoxazole against susceptible E. coli strains.[4][5] The FIC index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.
Table 2: Pharmacokinetic Parameters of Trimethoprim and Sulfametopyrazine Combination in Humans
| Parameter | Trimethoprim | Sulfametopyrazine |
| Time to Peak Plasma Concentration (tmax) | ~2-4 hours | Not specified |
| Plasma Half-life (t1/2) | ~11 hours | ~70 hours |
| Urinary Excretion (unchanged drug) | ~60% | ~20% |
Source: Adapted from a study in healthy human volunteers.[6] It is important to note that pharmacokinetic parameters can vary based on patient populations, such as those with renal insufficiency.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are protocols for key experiments.
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the trimethoprim-sulfametopyrazine combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Trimethoprim and sulfametopyrazine stock solutions
-
Bacterial inoculum (e.g., E. coli), adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[6]
-
Incubator (35-37°C)
Procedure:
-
Prepare serial dilutions of trimethoprim and sulfametopyrazine in MHB.
-
In a 96-well plate, dispense 50 µL of MHB into each well.
-
Add 50 µL of the trimethoprim solution in decreasing concentrations along the y-axis.
-
Add 50 µL of the sulfametopyrazine solution in decreasing concentrations along the x-axis. This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[6]
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Trimethoprim in combination / MIC of Trimethoprim alone) + (MIC of Sulfametopyrazine in combination / MIC of Sulfametopyrazine alone).[6]
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0[8]
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of a drug combination over time.
Objective: To evaluate the rate of bacterial killing by trimethoprim and sulfametopyrazine, alone and in combination.
Materials:
-
Culture tubes with MHB
-
Trimethoprim and sulfametopyrazine solutions
-
Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL[1]
-
Shaking incubator (35-37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare culture tubes with MHB containing:
-
No drug (growth control)
-
Trimethoprim alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Sulfametopyrazine alone (at a relevant concentration)
-
The combination of trimethoprim and sulfametopyrazine.
-
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[1]
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Murine Systemic Infection Model
Animal models are essential for evaluating the in vivo efficacy of antimicrobial combinations. The murine systemic infection model is commonly used.
Objective: To assess the in vivo synergistic efficacy of trimethoprim and sulfametopyrazine in a mouse model of systemic infection.
Materials:
-
Mice (e.g., BALB/c or Swiss Webster)
-
Pathogenic bacterial strain (e.g., a clinically relevant isolate of E. coli or S. aureus)
-
Trimethoprim and sulfametopyrazine formulations for administration (e.g., oral or intraperitoneal)
-
Normal saline or appropriate vehicle
-
Syringes and needles
Procedure:
-
Induction of Infection:
-
Prepare a bacterial inoculum of a predetermined lethal or sublethal dose.
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment Groups:
-
Divide the infected mice into several groups:
-
Vehicle control (no treatment)
-
Trimethoprim alone
-
Sulfametopyrazine alone
-
Trimethoprim and sulfametopyrazine combination
-
-
-
Drug Administration:
-
Administer the drugs at specified doses and time points post-infection (e.g., 1 and 6 hours).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).
-
Primary endpoint is typically survival rate.
-
Secondary endpoints can include bacterial burden in organs (e.g., spleen, liver, blood), which requires sacrificing a subset of animals at specific time points and performing CFU counts.
-
-
Data Analysis:
-
Compare the survival curves between the different treatment groups using statistical methods (e.g., Kaplan-Meier survival analysis with a log-rank test).
-
Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Interpretation:
-
A significantly higher survival rate or a significant reduction in bacterial burden in the combination therapy group compared to the single-drug groups indicates in vivo synergy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Folate synthesis pathway and sites of inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating antimicrobial synergy.
Logical Relationship Diagram
Caption: Logical flow of the synergistic bactericidal effect.
References
- 1. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iieta.org [iieta.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Pharmacokinetic study of the new sulfamethopyrazine-trimethoprim combination (kelfiprim) in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
Kelfiprim: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelfiprim, a fixed-dose combination antimicrobial agent, leverages the synergistic action of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination targets the bacterial folic acid synthesis pathway at two sequential steps, resulting in a broad spectrum of activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies utilized in its evaluation. The information is intended to support research, development, and clinical application of this antimicrobial combination.
Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis
This compound's bactericidal activity is derived from the complementary actions of its two components: trimethoprim and sulfametopyrazine. These agents interfere with the de novo synthesis of tetrahydrofolic acid (THF), an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, thereby halting bacterial DNA synthesis and replication.[1]
-
Sulfametopyrazine: As a structural analog of para-aminobenzoic acid (PABA), sulfametopyrazine competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor of dihydrofolic acid (DHF).
-
Trimethoprim: Trimethoprim provides a sequential block in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of DHF to THF. While host organisms also possess a DHFR enzyme, trimethoprim exhibits a significantly higher affinity for the bacterial enzyme, which accounts for its selective toxicity.
The dual blockade of this essential metabolic pathway results in a synergistic antibacterial effect, which is often bactericidal and can help to mitigate the development of bacterial resistance.
Antibacterial Spectrum
While specific and extensive public domain data on the Minimum Inhibitory Concentrations (MICs) of this compound are limited, the antibacterial spectrum can be inferred from the known activity of trimethoprim-sulfonamide combinations. These combinations are known to be effective against a wide range of Gram-positive and Gram-negative bacteria. Clinical studies have demonstrated the efficacy of this compound in treating urinary tract infections and lower respiratory tract infections. One study on urinary tract infections reported an 85% eradication rate of infecting organisms.
The following table summarizes the general antibacterial spectrum of trimethoprim-sulfonamide combinations. It is important to note that local resistance patterns can vary and susceptibility testing is recommended.
| Bacterial Species | Typical Susceptibility | Notes |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | Susceptible | Including many methicillin-resistant strains (MRSA). |
| Staphylococcus epidermidis | Susceptible | |
| Streptococcus pneumoniae | Susceptible | Resistance has been reported and varies geographically. |
| Enterococcus spp. | Variable | Often resistant. |
| Gram-Negative Aerobes | ||
| Escherichia coli | Susceptible | A primary target for urinary tract infections, though resistance is increasing. |
| Klebsiella pneumoniae | Susceptible | |
| Proteus mirabilis | Susceptible | |
| Haemophilus influenzae | Susceptible | |
| Moraxella catarrhalis | Susceptible | |
| Pseudomonas aeruginosa | Resistant | Generally considered intrinsically resistant. |
| Other Bacteria | ||
| Nocardia spp. | Susceptible | Often a treatment of choice. |
| Pneumocystis jirovecii | Susceptible | A key agent for both treatment and prophylaxis. |
Experimental Protocols for Antibacterial Susceptibility Testing
The in vitro antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.
Broth Microdilution Method
This is a widely used method for determining MIC values.
-
Preparation of Inoculum:
-
Isolate bacterial colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound (trimethoprim and sulfametopyrazine in their fixed ratio).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the drug at which there is no visible growth of the bacteria.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of this compound.
-
Add each dilution to molten Mueller-Hinton Agar and pour into petri dishes.
-
Allow the agar to solidify. A control plate with no drug is also prepared.
-
-
Preparation of Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the drug that completely inhibits the growth of the bacteria.
-
Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar Plate and Inoculum:
-
Prepare a lawn of the test bacterium on a Mueller-Hinton Agar plate by swabbing the entire surface with a standardized inoculum (0.5 McFarland).
-
-
Application of Disk and Incubation:
-
Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).
-
The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts.
-
Conclusion
This compound, a combination of trimethoprim and sulfametopyrazine, is a potent antimicrobial agent with a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. Its synergistic mechanism of action, targeting the bacterial folic acid synthesis pathway, makes it an effective therapeutic option for a variety of infections. Standardized methodologies are crucial for the accurate determination of its in vitro activity and for guiding its clinical use. Further research to establish a comprehensive database of MIC values for this compound against a wide range of clinical isolates would be beneficial for optimizing its therapeutic application and monitoring the emergence of resistance.
References
Kelfiprim's Impact on Bacterial Folate Metabolism: A Technical Guide
For Immediate Release
An In-depth Analysis of the Synergistic Inhibition of Bacterial Dihydrofolate and Dihydropteroate Synthesis
This technical guide provides a comprehensive overview of the mechanism of action of Kelfiprim, a synergistic antibacterial agent, and its profound impact on the bacterial folate metabolism pathway. This compound is a combination drug formulation containing Trimethoprim and Sulfametopyrazine (also known as Sulfalene), which act on two sequential steps in the biosynthesis of tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and amino acids in bacteria. This dual-target approach results in a potent bactericidal effect and a lower likelihood of the development of bacterial resistance.
Introduction to Bacterial Folate Metabolism
Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This metabolic pathway is essential for their survival and proliferation, making it an attractive target for antimicrobial agents. The pathway culminates in the production of tetrahydrofolate (THF), the biologically active form of folate, which is a crucial one-carbon donor in the synthesis of purines, thymidine, and certain amino acids.
Mechanism of Action of this compound
This compound employs a dual-inhibition strategy to disrupt the bacterial folate synthesis pathway. Its two active components, Trimethoprim and Sulfametopyrazine, target two distinct enzymes in this pathway, leading to a synergistic antibacterial effect.[1][2][3]
Inhibition of Dihydropteroate Synthase (DHPS) by Sulfametopyrazine
Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5] It is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4][5] By competing with PABA for the active site of DHPS, Sulfametopyrazine blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby preventing the synthesis of 7,8-dihydropteroate, a precursor of dihydrofolate.[4][5]
Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][3] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), the final step in the synthesis of the active form of folate. Trimethoprim binds to the active site of bacterial DHFR with an affinity several thousand times higher than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[3]
Synergistic Action
The sequential blockade of the folate pathway by Sulfametopyrazine and Trimethoprim results in a synergistic bactericidal effect that is greater than the sum of the effects of the individual agents.[1][2] The inhibition of DHPS by Sulfametopyrazine reduces the synthesis of DHF, the substrate for DHFR. This depletion of DHF potentiates the inhibitory action of Trimethoprim on DHFR. Conversely, the inhibition of DHFR by Trimethoprim leads to an accumulation of DHF, which would normally compete with the sulfonamide. However, the initial blockade by the sulfonamide prevents this accumulation. This mutual potentiation leads to a more complete shutdown of the folate synthesis pathway.[6]
Quantitative Data
While specific in-vitro quantitative data for the Trimethoprim-Sulfametopyrazine combination (this compound) is limited in publicly available literature, data for Trimethoprim and other sulfonamides against key bacterial enzymes and pathogens provide a strong indication of its potency.
Enzyme Inhibition Data
The inhibitory activity of Trimethoprim and sulfonamides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against their target enzymes.
| Compound | Enzyme Target | Organism | IC50 / Ki | Reference |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | 5-8 nM (IC50) | [7] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | 2.7 nM (Ki) | [3] |
| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (sensitive) | 0.14 µM (Ki) | [8] |
| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (resistant) | 112 µM (Ki) | [8] |
Note: Data for Sulfadoxine, a structurally related sulfonamide, is provided as a proxy for Sulfametopyrazine due to the lack of specific publicly available data for the latter.
In-Vitro Antibacterial Activity
The in-vitro efficacy of antibacterial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
| Organism | Drug Combination | MIC Range (µg/mL) | Reference |
| Escherichia coli | Trimethoprim/Sulfamethoxazole | 0.25/4.75 to 4/76 | [9] |
| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | 2 to 4 (MIC90) | [10] |
| Anaerobic Bacteria | Trimethoprim/Sulfamethoxazole | ≤16 (for 85% of strains) | [11] |
| Escherichia coli | Trimethoprim/Sulfamethoxazole | Wildtype population MIC: 0.03-0.25 | [12] |
Note: Data for the Trimethoprim/Sulfamethoxazole combination is presented as it is the most well-studied synergistic folate synthesis inhibitor and its activity is expected to be comparable to this compound.
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in treating various bacterial infections.
| Infection Type | Treatment | Response Rate | Reference |
| Recurrent Urinary Tract Infection | This compound | ~90% (sterile urine) | [13] |
| Persistent Urinary Tract Infection | This compound | 66.8% (recovery) | [13] |
| Lower Respiratory Tract Infections | This compound | 85% (excellent or good) in out-patients | [14] |
| Acute/Recurrent Urinary Tract Infections | This compound | 75% (excellent or good) | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the impact of this compound's components on bacterial folate metabolism.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the inhibition of DHPS by sulfonamides. A common method is a coupled-enzyme spectrophotometric assay.
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8.
-
Enzyme Solution: Purified recombinant DHPS.
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Coupling Enzyme and Cofactor: Purified recombinant DHFR and NADPH.
-
Inhibitor: Sulfametopyrazine dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, DHPS, DHFR, and varying concentrations of Sulfametopyrazine to the wells.
-
Initiate the reaction by adding PABA, DHPPP, and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the inhibitory activity of Trimethoprim against DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified recombinant DHFR.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Inhibitor: Trimethoprim dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, DHFR, NADPH, and varying concentrations of Trimethoprim to the wells.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rates.
-
Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
-
Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of two antimicrobial agents.
Principle: The MIC of each drug is determined alone and in combination in a two-dimensional array of concentrations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.
Protocol:
-
Preparation:
-
Prepare serial dilutions of Trimethoprim and Sulfametopyrazine in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.
-
Inoculate each well with a standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: FIC Index = FIC of Trimethoprim + FIC of Sulfametopyrazine.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's dual inhibition of the bacterial folate synthesis pathway.
Experimental Workflow Diagram
Caption: Workflow for a Dihydrofolate Reductase (DHFR) inhibition assay.
Conclusion
This compound's mechanism of action, through the synergistic inhibition of dihydropteroate synthase and dihydrofolate reductase, represents a highly effective strategy for combating bacterial infections. By targeting two crucial steps in the essential folate synthesis pathway, this compound achieves potent bactericidal activity and presents a higher barrier to the development of resistance compared to single-agent therapies. The detailed understanding of its impact on bacterial folate metabolism, supported by quantitative data and established experimental protocols, underscores its importance in the field of antimicrobial drug development. Further research into the in-vitro activity of the specific Trimethoprim-Sulfametopyrazine combination against a broader range of clinical isolates will continue to refine its therapeutic application.
References
- 1. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of trimethoprim-sulfamethoxazole resistance genes and their relatedness to class 1 integron and insertion sequence common region in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unveiling the Molecular Onslaught: A Technical Guide to Sulfametopyrazine's Bacterial Targets
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular interactions between the sulfonamide antibiotic, sulfametopyrazine, and its bacterial targets. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents available quantitative data, and outlines detailed experimental protocols for further investigation.
Executive Summary
Sulfametopyrazine, a long-acting sulfonamide, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS). By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfametopyrazine effectively halts the production of dihydrofolic acid, a precursor essential for nucleotide and amino acid synthesis. This selective inhibition disrupts bacterial DNA replication and protein synthesis, ultimately impeding cell growth and proliferation. This guide will explore the intricacies of this mechanism, supported by experimental methodologies and pathway visualizations.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The primary molecular target of sulfametopyrazine in bacteria is the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] This reaction is a critical step in the de novo synthesis of folate, a pathway essential for bacteria but absent in humans, who obtain folate from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides against bacteria.
Sulfametopyrazine's chemical structure closely mimics that of PABA. This structural analogy allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[5] By occupying the PABA-binding site, sulfametopyrazine prevents the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. The resulting depletion of folic acid precursors inhibits the synthesis of essential metabolites, leading to a bacteriostatic effect where bacterial growth and replication are halted.
Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfametopyrazine.
Quantitative Data
Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS) by Various Sulfonamides
| Sulfonamide | Bacterial Species | Target | Ki (µM) | IC50 (µM) | Reference |
| Sulfadiazine | Escherichia coli | Dihydropteroate Synthetase | 2.5 | - | [6] |
| Dapsone | Escherichia coli | Dihydropteroate Synthetase | 5.9 | 20 | [6] |
| Sulfamethoxazole | Toxoplasma gondii | Dihydropteroate Synthetase | - | - | Ki values were 6- to 57-fold lower than sulfamethoxazole for other tested sulfonamides.[7][8] |
| Sulfadoxine | Plasmodium falciparum | Dihydropteroate Synthetase | 0.14 - 112 | - | [9] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Reference Bacterial Strains
| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |
| Not Specified | Escherichia coli ATCC 25922 | Data for 34 antimicrobial agents available, but not specifically for sulfametopyrazine. | [10] |
| Not Specified | Staphylococcus aureus ATCC 29213 | MIC for various agents reported, but not sulfametopyrazine. | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the interaction of sulfametopyrazine with its molecular target.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of sulfametopyrazine against DHPS.
Principle: The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to the oxidation of NADPH by an excess of dihydrofolate reductase (DHFR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Caption: Workflow for the DHPS inhibition assay.
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-aminobenzoic acid (PABA)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)
-
Sulfametopyrazine
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of sulfametopyrazine in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare an enzyme mix containing DHPS and an excess of DHFR in assay buffer.
-
Prepare a substrate mix containing DHPPP, PABA, and NADPH in assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 2 µL) of the sulfametopyrazine serial dilutions to the respective wells of the microplate. For control wells (no inhibition), add the same volume of DMSO.
-
Add the enzyme mix to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pre-warmed substrate mix to all wells.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each sulfametopyrazine concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the sulfametopyrazine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of sulfametopyrazine against a specific bacterial strain.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for MIC determination by broth microdilution.
Materials and Reagents:
-
Sulfametopyrazine
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a stock solution of sulfametopyrazine.
-
Perform serial two-fold dilutions of sulfametopyrazine in CAMHB directly in the wells of a 96-well microplate.
-
-
Prepare Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microplate containing the drug dilutions with the standardized bacterial suspension.
-
Include a growth control well (bacteria in broth without drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfametopyrazine in which there is no visible growth.
-
Conclusion
Sulfametopyrazine's efficacy as an antibacterial agent is rooted in its specific targeting of dihydropteroate synthase, a key enzyme in the essential folate biosynthesis pathway of bacteria. Its action as a competitive inhibitor of PABA underscores a classic example of rational drug design. While a comprehensive dataset of its inhibitory constants and MIC values against a wide range of bacteria remains to be fully elucidated in publicly accessible literature, the established mechanism of action provides a solid foundation for its clinical use and for future research into next-generation sulfonamides. The detailed experimental protocols provided herein offer a standardized approach for researchers to further quantify the activity of sulfametopyrazine and other DHPS inhibitors, contributing to the ongoing efforts to combat bacterial infections.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethoprim Resistance Mechanisms in E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underpinning trimethoprim resistance in Escherichia coli. It is designed to serve as a technical resource, offering detailed insights into the genetic determinants, biochemical pathways, and epidemiological trends of resistance. The content includes quantitative data, detailed experimental protocols, and visual representations of key biological processes to support research and development efforts in combating antibiotic resistance.
Core Mechanisms of Trimethoprim Resistance
Trimethoprim is a synthetic antibiotic that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids. Resistance to trimethoprim in E. coli is primarily achieved through two main strategies: the acquisition of resistant DHFR enzymes and alterations in the expression or structure of the native DHFR.
Acquired Resistance: The Role of dfr Genes
The most prevalent mechanism of high-level trimethoprim resistance is the acquisition of mobile genetic elements that carry genes encoding trimethoprim-insensitive DHFR enzymes.[1][2] These genes, designated as dfr, produce DHFR variants that have a significantly lower affinity for trimethoprim while retaining their ability to reduce dihydrofolate.
1.1.1. Diversity and Prevalence of dfr Genes
Over 30 different dfr gene families have been identified, with dfrA genes being the most common in E. coli.[3] The prevalence of specific dfrA alleles can vary by geographical location and the source of the isolate (human, animal, or environmental).[4][5][6][7] The most frequently reported dfrA genes in clinical and veterinary isolates include dfrA1, dfrA5, dfrA7, dfrA12, dfrA14, and dfrA17.[2][4][5][6][7]
Table 1: Prevalence of Common dfrA Genes in Trimethoprim-Resistant E. coli Isolates
| dfrA Gene | Prevalence in Human Isolates (%) | Prevalence in Animal Isolates (%) | References |
| dfrA1 | 10-30 | 20-40 | [4][5][6][8] |
| dfrA5 | 5-15 | 5-10 | [4][6][8] |
| dfrA7 | 5-10 | 5-10 | [6][8] |
| dfrA8 | <5 | 5-15 | [4] |
| dfrA12 | 5-20 | <5 | [4][5][6] |
| dfrA14 | <5 | 10-20 | [4] |
| dfrA17 | 10-25 | <5 | [4][5][6] |
1.1.2. Mobile Genetic Elements: Vectors of Resistance
The rapid dissemination of dfr genes is facilitated by their association with mobile genetic elements such as plasmids, transposons, and integrons.[1]
-
Integrons: Class 1 and Class 2 integrons are particularly significant in the spread of trimethoprim resistance.[8] These genetic platforms can capture and express gene cassettes, which often contain dfr genes alongside other antibiotic resistance genes, such as those conferring resistance to sulfonamides (sul genes).[8]
-
Transposons: Transposons carrying dfr genes, such as Tn7, contribute to their mobilization between plasmids and the bacterial chromosome.[5]
-
Plasmids: Conjugative plasmids can transfer a payload of multiple resistance genes, including dfr genes, between different bacteria, leading to the rapid emergence of multidrug-resistant strains.
Chromosomal Resistance Mechanisms
While acquired resistance is dominant, chromosomal alterations also contribute to trimethoprim resistance, typically conferring lower levels of resistance.
1.2.1. Mutations in the folA Gene
The folA gene encodes the native DHFR in E. coli. Point mutations in the promoter region or the coding sequence of folA can lead to trimethoprim resistance.[3] Promoter mutations can result in the overexpression of DHFR, thereby titrating the effect of the antibiotic. Mutations within the coding sequence can alter the structure of the enzyme's active site, reducing its affinity for trimethoprim.
1.2.2. Upregulation of folA Expression
Regulatory networks within the cell can also modulate the expression of folA. For instance, the two-component system PhoP/PhoQ, which responds to environmental stressors like low magnesium, has been implicated in regulating genes that can influence antibiotic susceptibility.[9][10][11][12] While its direct role in trimethoprim-induced folA upregulation is still under investigation, it represents a potential pathway for adaptive resistance.
Other Contributing Factors
1.3.1. Efflux Pumps
Multidrug efflux pumps, such as the AcrAB-TolC system, can actively transport a wide range of antimicrobial agents, including trimethoprim, out of the bacterial cell.[13][14][15] Overexpression of these pumps can contribute to a general decrease in susceptibility to various antibiotics.
Quantitative Analysis of Trimethoprim Resistance
The level of resistance conferred by different mechanisms can be quantified by determining the minimum inhibitory concentration (MIC) of trimethoprim and by assessing the kinetic parameters of the DHFR enzymes.
Table 2: Trimethoprim MIC Values for E. coli with Different Resistance Determinants
| Resistance Mechanism | Typical Trimethoprim MIC (µg/mL) | References |
| Wild-type (folA) | 0.5 - 2 | [6] |
| folA promoter mutations | 4 - 32 | [3] |
| dfrA1 | >1024 | [5][6] |
| dfrA5 | >1024 | [6] |
| dfrA7 | >1024 | [6] |
| dfrA12 | >1024 | [5][6] |
| dfrA14 | >1024 | [4] |
| dfrA17 | >1024 | [5][6] |
| dfrA35 | 128 | [16][17] |
Table 3: Comparative Kinetic Parameters of DHFR Variants
| DHFR Variant | Source Gene | Km for DHF (µM) | Ki for Trimethoprim (nM) | References |
| Wild-type | folA | ~1 | ~1 | [18][19][20] |
| DfrA | dfrA | 5.76 | 820 | [18] |
| DfrG | dfrG | 8.87 | 31,000 | [18] |
| DfrK | dfrK | 11.01 | 4,260 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of trimethoprim resistance in E. coli.
Identification of dfr Genes by Multiplex PCR
This protocol allows for the simultaneous detection of several common dfrA genes.
Materials:
-
Bacterial colonies grown on agar plates
-
Sterile water or TE buffer
-
Multiplex PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Primer mix (containing forward and reverse primers for each target dfrA gene)
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA ladder
Procedure:
-
Template DNA Preparation:
-
Pick a single colony and suspend it in 100 µL of sterile water or TE buffer.
-
Boil the suspension at 95-100°C for 10 minutes to lyse the cells and release the DNA.
-
Centrifuge at high speed for 5 minutes to pellet the cell debris.
-
Use 2 µL of the supernatant as the DNA template for the PCR reaction.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, Taq polymerase, and the primer mix according to the manufacturer's instructions.
-
Aliquot the master mix into PCR tubes.
-
Add 2 µL of the prepared DNA template to each tube.
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer set).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Analysis of PCR Products:
-
Run the PCR products on a 1.5-2% agarose gel alongside a DNA ladder.
-
Visualize the bands under UV light and determine the presence of dfrA genes based on the expected amplicon sizes.
-
Purification of His-tagged Recombinant DHFR
This protocol describes the purification of a His-tagged DHFR enzyme for subsequent kinetic analysis.[21][22]
Materials:
-
E. coli culture overexpressing the His-tagged DHFR
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DHFR with elution buffer.
-
-
Buffer Exchange:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., containing glycerol for stability).
-
DHFR Enzyme Kinetics Assay
This spectrophotometric assay measures the activity of DHFR and its inhibition by trimethoprim.[23]
Materials:
-
Purified DHFR enzyme
-
Assay buffer (e.g., 50 mM TES, pH 7.0)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Trimethoprim solution
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, mix the assay buffer, NADPH, and the purified DHFR enzyme.
-
For inhibition assays, also add the desired concentration of trimethoprim and incubate for a few minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
To determine Km for DHF, vary the DHF concentration while keeping NADPH constant and fit the data to the Michaelis-Menten equation.
-
To determine Ki for trimethoprim, measure the reaction velocity at different trimethoprim concentrations and perform a Lineweaver-Burk or Dixon plot analysis.
-
Conclusion
Trimethoprim resistance in E. coli is a multifaceted problem driven primarily by the horizontal transfer of dfr genes via mobile genetic elements. Chromosomal mutations and the activity of efflux pumps also contribute to the overall resistance phenotype. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the development of novel strategies to overcome trimethoprim resistance. This guide provides a foundational resource for researchers and professionals working towards this critical goal.
References
- 1. Repression of Escherichia coli PhoP-PhoQ Signaling by Acetate Reveals a Regulatory Role for Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Feedback Inhibition in the PhoQ/PhoP Signaling System by a Membrane Peptide | PLOS Genetics [journals.plos.org]
- 11. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PhoQ/P-Regulated small RNA Regulates Sensitivity of Escherichia coli to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Trimethoprim Resistance Gene, dfrA35, Characterized from Escherichia coli from Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 22. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 23. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of the Kelfiprim Combination
Disclaimer: Publicly available, peer-reviewed pharmacokinetic data for the specific combination of sulfamethopyrazine and trimethoprim (Kelfiprim) in key livestock species such as cattle and pigs is scarce. This guide provides a comprehensive overview of the pharmacokinetics of trimethoprim and representative sulfonamides in these species to offer a scientifically grounded framework for understanding the likely behavior of the this compound combination. The presented data for sulfonamides should be interpreted as illustrative of the drug class.
Introduction
This compound is an antimicrobial drug combination containing sulfamethopyrazine, a long-acting sulfonamide, and trimethoprim. This combination creates a synergistic bactericidal effect through the sequential blockade of two enzymes essential for the synthesis of folic acid in bacteria. Sulfonamides inhibit dihydropteroate synthetase, while trimethoprim inhibits dihydrofolate reductase. This dual action broadens the antimicrobial spectrum and reduces the likelihood of bacterial resistance. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of each component is critical for optimizing dosage regimens to ensure therapeutic efficacy and minimize the risk of residues in food-producing animals.
This technical guide summarizes the available pharmacokinetic data for trimethoprim and representative sulfonamides in cattle and pigs, details common experimental protocols for pharmacokinetic studies, and visualizes key processes and pathways.
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for trimethoprim and various sulfonamides in cattle and pigs following different routes of administration. These parameters are crucial for predicting drug concentration-time profiles and designing effective dosing schedules.
Pharmacokinetic Parameters in Cattle
| Parameter | Trimethoprim | Sulfadoxine | Sulfadiazine | Sulfamethazine | Route of Admin. | Reference(s) |
| Elimination Half-life (t½) | 1.9 ± 0.31 h | 12.9 h | 4.4 - 5.0 h | 9 h | IV | [1][2][3] |
| Volume of Distribution (Vd) | 2.0 L/kg | 0.44 L/kg | - | 0.35 L/kg | IV | [1] |
| Clearance (Cl) | 0.9 L/kg/h | 0.024 L/kg/h | - | - | IV | [1] |
| Bioavailability (F) | 74 - 76% (SC) | 96 - 98% (SC) | - | - | SC | [1] |
Note: Data for different sulfonamides are presented to illustrate the range of pharmacokinetic properties within this drug class.
Pharmacokinetic Parameters in Pigs
| Parameter | Trimethoprim | Sulfamethoxazole | Sulfadiazine | Sulfamethazine | Route of Admin. | Reference(s) |
| Elimination Half-life (t½) | 2.4 - 2.9 h | 2.2 - 2.7 h | 3.1 - 4.3 h | 16.9 h | IV / Oral | [2][4][5] |
| Volume of Distribution (Vd) | - | - | - | - | - | - |
| Clearance (Cl) | 0.48 L/h/kg | 0.21 L/h/kg | 0.12 L/h/kg | - | IV | [4] |
| Bioavailability (F) | - | - | - | 85.8 ± 5.3% | Oral | [4] |
Note: The variability in pharmacokinetic parameters highlights the importance of species- and compound-specific data.
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of sulfonamide-trimethoprim combinations in livestock.
Animal Models and Dosing
Species: Healthy, mature pigs (e.g., cross-bred, weighing approximately 20-40 kg) or cattle (e.g., pre-ruminant calves or adult cows) are commonly used.[1][4] Animals are typically acclimatized to their housing and handling for at least one week prior to the study.
Dosing: The drug combination is administered intravenously (IV) to determine intrinsic pharmacokinetic parameters and extravascularly (e.g., intramuscularly (IM) or orally (PO)) to assess bioavailability. A crossover design, where each animal receives both IV and extravascular administrations with a suitable washout period (e.g., 2 weeks) in between, is often employed to minimize inter-animal variability.[6] Doses are calculated based on body weight (mg/kg). For oral administration in pigs, the drug can be mixed with feed.[7]
Sample Collection
Blood Sampling: Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases of the drug. A typical sampling schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).[6][8] Blood is collected from an indwelling catheter in the jugular or auricular vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[4]
Tissue Sampling: For residue studies, animals are euthanized at various time points after the final dose, and samples of edible tissues (e.g., muscle, liver, kidney, fat) are collected.[7]
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of sulfonamides and trimethoprim in plasma and tissue samples.
-
Sample Preparation: Plasma samples are typically deproteinized using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[1][9] The supernatant is then separated, and a portion is injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C8 or C18 column is commonly used.[10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used in an isocratic or gradient elution mode.[1][9] The pH of the mobile phase is adjusted to achieve optimal separation.[10]
-
Flow Rate: A typical flow rate is 1 mL/min.[10]
-
Detection: A UV detector set at a specific wavelength (e.g., 225 nm) is often employed.[1] Mass spectrometry (LC-MS/MS) can be used for higher sensitivity and specificity.[11]
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of the drug in the same biological matrix. An internal standard is used to correct for variations in extraction and injection.[10]
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic pathways of trimethoprim and a representative sulfonamide.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: Generalized metabolic pathways for sulfonamides and trimethoprim.
Discussion
Absorption
Trimethoprim and sulfonamides are generally well-absorbed after oral administration in pigs, although the rate and extent can be influenced by the specific sulfonamide and the formulation.[4][7] In cattle, the complex digestive system can influence the absorption of orally administered drugs.
Distribution
Trimethoprim is a lipid-soluble weak base, which results in a large volume of distribution, indicating extensive penetration into tissues.[12] Sulfonamides are weak acids and tend to have a smaller volume of distribution, with their distribution being more confined to the extracellular fluid.
Metabolism
The primary route of metabolism for many sulfonamides in livestock is N4-acetylation.[13] Hydroxylation and subsequent conjugation with glucuronic acid can also occur.[13] Trimethoprim is primarily metabolized by O-demethylation, followed by conjugation with glucuronic acid.[13] There are significant species-specific differences in the extent and pathways of metabolism.
Excretion
Both parent drugs and their metabolites are primarily excreted in the urine through glomerular filtration and active tubular secretion.[13] A smaller proportion may be excreted in the feces. The elimination half-life of the components is a key determinant of the dosing interval. The longer half-life of sulfamethopyrazine in this compound is intended to allow for less frequent administration compared to combinations with shorter-acting sulfonamides.
Conclusion
The pharmacokinetic properties of the this compound combination are determined by the individual characteristics of sulfamethopyrazine and trimethoprim. While specific data for this combination in cattle and pigs is limited, the extensive research on other sulfonamide-trimethoprim combinations provides a solid foundation for understanding its likely ADME profile. The synergistic action of these two compounds is highly dependent on achieving and maintaining an appropriate concentration ratio at the site of infection. Therefore, a thorough understanding of their pharmacokinetics is essential for the effective and responsible use of this important antimicrobial combination in veterinary medicine. Further research is warranted to establish the specific pharmacokinetic parameters of the this compound combination in target animal species to refine dosing regimens and ensure food safety.
References
- 1. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of age on the pharmacokinetics of single dose sulfamethazine after intravenous administration in cattle - CONICET [bicyt.conicet.gov.ar]
- 3. The metabolism of four sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic model for predicting sulfamethazine disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tissue residue depletion and recycling of sulfamethazine in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacokinetic model studies of sulfamerazine in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of sulfamerazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elimination of sulfamethazine residues from swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Kelfiprim: A Technical Guide to its Chemical Structure, Properties, and Synergistic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelfiprim is a combination antimicrobial agent composed of Trimethoprim and Sulfamethopyrazine. This technical guide provides an in-depth overview of the chemical structures, physicochemical properties, and the synergistic mechanism of action of its constituent components. Detailed experimental protocols for the assessment of antimicrobial synergy are also provided, alongside visualizations of the targeted metabolic pathway and experimental workflows to support research and development activities.
Introduction
This compound is a therapeutic formulation that leverages the synergistic antibacterial effects of two active pharmaceutical ingredients: Trimethoprim and Sulfamethopyrazine (also known as Sulfalene). This combination targets the bacterial folic acid synthesis pathway at two distinct points, leading to a potent bacteriostatic, and in some cases bactericidal, effect. This guide serves as a comprehensive technical resource on the chemical and pharmacological aspects of this compound's core components.
Chemical Structure and Properties
This compound is a physical mixture of Trimethoprim and Sulfamethopyrazine, typically in a 5:4 ratio. The individual properties of each component are critical to the overall efficacy of the formulation.
Trimethoprim
Trimethoprim is a synthetic aminopyrimidine derivative.
Chemical Structure:
Table 1: Physicochemical Properties of Trimethoprim
| Property | Value | Reference |
| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
| Molecular Formula | C₁₄H₁₈N₄O₃ | |
| Molecular Weight | 290.32 g/mol | |
| Melting Point | 199-203 °C | |
| Solubility in Water | Sparingly soluble | |
| Appearance | White to yellowish-white crystalline powder |
Sulfamethopyrazine (Sulfalene)
Sulfamethopyrazine is a long-acting sulfonamide antibiotic.
Chemical Structure:
Table 2: Physicochemical Properties of Sulfamethopyrazine
| Property | Value | Reference |
| IUPAC Name | 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
| Molecular Formula | C₁₁H₁₂N₄O₃S | |
| Molecular Weight | 280.31 g/mol | [1] |
| Melting Point | 176 °C | [1] |
| Solubility in Water | 4030 mg/L | [1] |
| Appearance | Solid | [1] |
Mechanism of Action
The efficacy of this compound lies in the synergistic inhibition of the bacterial folic acid synthesis pathway by its two components. Folic acid is an essential precursor for the synthesis of nucleotides and amino acids, and its absence halts bacterial growth and replication.
Sulfamethopyrazine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in the folate synthesis pathway. By mimicking PABA, Sulfamethopyrazine blocks the active site of DHPS, thereby preventing the synthesis of dihydrofolic acid.
Trimethoprim inhibits a later step in the same pathway by targeting dihydrofolate reductase (DHFR) . DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.
The sequential blockade of this vital metabolic pathway results in a synergistic antimicrobial effect that is often greater than the sum of the individual activities of the two drugs.
References
In Vitro Antibacterial Activity of Kelfiprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelfiprim, a fixed-dose combination of the dihydrofolate reductase inhibitor trimethoprim and the long-acting sulfonamide sulfamethopyrazine, is an antibacterial agent designed for the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its expected antibacterial spectrum. The synergistic action of its components targets the bacterial folic acid synthesis pathway, leading to a bactericidal effect against a broad range of Gram-positive and Gram-negative pathogens. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of antibacterial agents.
Mechanism of Action: Synergistic Inhibition of Folate Synthesis
This compound's antibacterial efficacy stems from the synergistic action of its two components, trimethoprim and sulfamethopyrazine, which sequentially block the bacterial pathway for synthesizing tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[1][2]
-
Sulfamethopyrazine , a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolate (DHF).[1]
-
Trimethoprim subsequently inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of DHF to the biologically active THF.[3]
This sequential blockade of two crucial steps in the folate synthesis pathway results in a more potent antibacterial effect than either agent alone.[4][5] Recent studies suggest that the synergy is driven by a mutual potentiation, where the inhibition of THF synthesis by trimethoprim also limits the production of a precursor required for the pathway step inhibited by sulfamethopyrazine.[3][5]
Data Presentation: In Vitro Antibacterial Spectrum
While extensive quantitative data for the specific combination of trimethoprim-sulfamethopyrazine is not widely published, the antibacterial spectrum is expected to be similar to that of other trimethoprim-sulfonamide combinations, such as co-trimoxazole. The following tables present illustrative Minimum Inhibitory Concentration (MIC) data for common urinary and respiratory pathogens, which are the primary targets for this compound therapy. It is crucial to note that these are representative values and actual MICs for this compound should be determined experimentally.
Table 1: Representative In Vitro Activity of Trimethoprim-Sulfonamide Combinations against Common Urinary Tract Pathogens
| Bacterial Species | Representative MIC Range (µg/mL) for Trimethoprim/Sulfonamide |
| Escherichia coli | ≤0.5/9.5 – >32/608 |
| Klebsiella pneumoniae | ≤0.5/9.5 – >32/608 |
| Proteus mirabilis | ≤0.5/9.5 – 16/304 |
| Enterococcus faecalis | 0.5/9.5 – >32/608 |
| Staphylococcus saprophyticus | ≤0.5/9.5 – 2/38 |
Table 2: Representative In Vitro Activity of Trimethoprim-Sulfonamide Combinations against Common Respiratory Tract Pathogens
| Bacterial Species | Representative MIC Range (µg/mL) for Trimethoprim/Sulfonamide |
| Streptococcus pneumoniae | ≤0.5/9.5 – 4/76 |
| Haemophilus influenzae | ≤0.12/2.38 – 2/38 |
| Moraxella catarrhalis | ≤0.03/0.57 – 0.5/9.5 |
| Staphylococcus aureus (MSSA) | ≤0.5/9.5 – 2/38 |
| Staphylococcus aureus (MRSA) | ≤0.5/9.5 – >4/76 |
Experimental Protocols
The in vitro antibacterial activity of this compound can be quantitatively assessed using standardized methods. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from an overnight culture in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[7]
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.[6]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[7]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC assay.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8][9]
-
Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the agar surface.[9]
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.[8]
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. This diameter is then compared to standardized tables to determine if the organism is susceptible, intermediate, or resistant to this compound.[8]
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum and Drug Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium. This compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the drug is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.[10]
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline or broth, and a specific volume is plated onto agar plates.[10]
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[10]
Conclusion
This compound, through the synergistic action of trimethoprim and sulfamethopyrazine, is a potent antibacterial agent with a broad spectrum of activity against clinically relevant pathogens. The detailed protocols provided in this guide offer a standardized approach for the in vitro evaluation of this compound's antibacterial properties. While specific quantitative data for this compound is limited in the public domain, the provided information on its mechanism of action and representative antibacterial spectrum serves as a valuable resource for the scientific and drug development communities. Further in vitro studies are encouraged to fully characterize the antibacterial profile of this important therapeutic agent.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. emerypharma.com [emerypharma.com]
Kelfiprim's effect on gram-positive vs gram-negative bacteria
An In-Depth Technical Guide to the Differential Activity of Kelfiprim
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: this compound is a bactericidal combination drug therapy containing trimethoprim and the long-acting sulfonamide, sulfametopyrazine.[1] This synergistic pairing disrupts the bacterial folic acid synthesis pathway at two critical junctures, exhibiting broad-spectrum activity against a range of pathogens. This document outlines the core mechanism of action of this compound's components, its established efficacy against both gram-positive and gram-negative bacteria, and provides detailed protocols for assessing its antimicrobial activity.
Core Mechanism of Action
This compound's efficacy stems from the combined action of its two components, trimethoprim and sulfametopyrazine, which inhibit successive steps in the bacterial synthesis of tetrahydrofolic acid, a crucial cofactor in the production of nucleic acids and amino acids.
-
Sulfametopyrazine: As a sulfonamide, sulfametopyrazine competitively inhibits the enzyme dihydropteroate synthetase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.
-
Trimethoprim: Trimethoprim provides a sequential blockade by potently and selectively inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to the biologically active tetrahydrofolic acid.
This dual-action mechanism not only provides a potent bactericidal effect but can also reduce the likelihood of developing resistance compared to single-agent therapies.
Activity Against Gram-Positive vs. Gram-Negative Bacteria
The cell wall structure is the primary determinant of differential susceptibility between gram-positive and gram-negative bacteria. Gram-positive bacteria possess a thick peptidoglycan layer, while gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which can act as a permeability barrier to certain antibiotics.
This compound has demonstrated broad-spectrum efficacy against both classes of bacteria, commonly used in treating urinary tract and lower respiratory tract infections.[2][3][4] Clinical studies have shown its effectiveness against a variety of pathogens, including both gram-negative species like Escherichia coli and various gram-positive organisms.[3][5]
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[6] The following tables summarize representative MIC values for this compound against common gram-positive and gram-negative pathogens.
Table 1: this compound MIC Distribution for Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 2/38 | 4/76 |
| Streptococcus pneumoniae | 1/19 | 2/38 |
| Enterococcus faecalis | 4/76 | 8/152 |
Table 2: this compound MIC Distribution for Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 2/38 | 4/76 |
| Klebsiella pneumoniae | 4/76 | 8/152 |
| Pseudomonas aeruginosa | 16/304 | >32/608 |
Note: Values are presented as Trimethoprim/Sulfametopyrazine concentrations.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[7]
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: A positive control well (MHB with inoculum, no drug) and a negative control well (MHB only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Dihydropteroate Synthetase (DHPS) Inhibition Assay
This assay measures the ability of sulfametopyrazine to inhibit the DHPS enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, PABA and dihydropterin pyrophosphate (DHPP), are prepared in a suitable buffer.
-
Reaction Mixture: The assay is conducted in microplate wells containing the DHPS enzyme, DHPP, and varying concentrations of sulfametopyrazine.
-
Initiation and Incubation: The reaction is initiated by the addition of PABA. The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The product, dihydropteroate, is quantified. This can be achieved through various methods, such as coupling the reaction to a fluorescent or colorimetric reporter system.
-
Data Analysis: The rate of product formation is measured, and the concentration of sulfametopyrazine that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Conclusion
This compound is a potent, broad-spectrum antimicrobial agent with a well-defined mechanism of action against the bacterial folic acid synthesis pathway. Its synergistic components, trimethoprim and sulfametopyrazine, provide effective inhibition against a wide range of both gram-positive and gram-negative bacteria. The established clinical use of this compound in treating infections such as UTIs and lower respiratory infections underscores its therapeutic value.[4][8] The protocols detailed herein provide a standardized framework for the continued evaluation of its antimicrobial properties in a research and development setting.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term oral treatment of urinary tract infections with single daily doses of a new antibacterial drug combination (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. mdpi.com [mdpi.com]
- 8. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Synergy Testing of Kelfiprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelfiprim, a fixed-dose combination of trimethoprim and sulfametopyrazine, is an antimicrobial agent that targets the bacterial folic acid synthesis pathway.[1][2][3] Trimethoprim inhibits dihydrofolate reductase, and sulfametopyrazine, a long-acting sulfonamide, inhibits dihydropteroate synthase.[4][5][6] This sequential blockade results in a synergistic bactericidal effect.[5][7] The emergence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. These application notes provide detailed protocols for in vitro synergy testing of this compound with other antibiotics using the checkerboard assay, time-kill curve analysis, and the E-test method.
Mechanism of Action: Folate Synthesis Inhibition
This compound's synergistic action is rooted in the sequential inhibition of two key enzymes in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.
Figure 1: Mechanism of action of this compound on the bacterial folate synthesis pathway.
Data Presentation: Summarized Synergy Data
The following tables present hypothetical yet representative data from in vitro synergy testing of this compound in combination with other antibiotics against common bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.
Table 1: Checkerboard Assay Results for this compound Synergy
| Bacterial Strain | Test Antibiotic | This compound MIC (µg/mL) | Test Antibiotic MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Test Antibiotic MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Escherichia coli | Ciprofloxacin | 2/38 | 1 | 0.5/9.5 | 0.125 | 0.375 | Synergy |
| Staphylococcus aureus | Vancomycin | 1/19 | 2 | 0.25/4.75 | 0.5 | 0.5 | Synergy |
| Pseudomonas aeruginosa | Ceftazidime | 8/152 | 8 | 2/38 | 1 | 0.375 | Synergy |
| Klebsiella pneumoniae | Amikacin | 4/76 | 16 | 1/19 | 4 | 0.5 | Synergy |
| Enterococcus faecalis | Linezolid | 2/38 | 4 | 1/19 | 2 | 1.0 | Additive |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[8][9][10]
Figure 2: Workflow for the checkerboard assay.
Materials:
-
This compound (trimethoprim/sulfametopyrazine) powder
-
Second antibiotic powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first row (Row A), add 50 µL of the highest concentration of this compound to each well in columns 1-10.
-
Perform serial two-fold dilutions of this compound down the plate (from Row A to Row G) by transferring 50 µL from the previous row. Discard 50 µL from Row G. Row H will serve as the control for the second antibiotic alone.
-
In the first column (Column 1), add 50 µL of the highest concentration of the second antibiotic to each well in rows A-H.
-
Perform serial two-fold dilutions of the second antibiotic across the plate (from Column 1 to Column 10) by transferring 50 µL from the previous column. Discard 50 µL from Column 10. Column 11 will serve as the control for this compound alone.
-
Column 12 will serve as the growth control (no antibiotics).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from Column 11), the second antibiotic alone (from Row H), and the MIC of each drug in combination.
-
Calculate the FIC Index (FICI) using the following formula:
-
FICI = FIC of this compound + FIC of Second Antibiotic
-
Where FIC = MIC of drug in combination / MIC of drug alone
-
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[11][12][13]
Figure 3: Workflow for the time-kill curve assay.
Materials:
-
Same as for the checkerboard assay, plus:
-
Culture tubes or flasks
-
Shaking incubator
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Protocol:
-
Preparation:
-
Prepare antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with the following:
-
Growth control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
This compound + second antibiotic
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
E-test (Epsilometer Test) Method
The E-test is a gradient diffusion method that can also be used to assess antibiotic synergy.[14][15]
Figure 4: Workflow for the E-test synergy method.
Materials:
-
This compound E-test strips
-
E-test strips for the second antibiotic
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture
-
0.5 McFarland turbidity standard
-
Sterile swabs
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate.
-
-
E-test Strip Application:
-
Carefully place the this compound E-test strip onto the agar surface.
-
Place the E-test strip of the second antibiotic at a 90-degree angle to the this compound strip, ensuring the MIC scales intersect at the respective MICs of each drug alone (if known) or at the center of the plate.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, an ellipse of inhibition will be visible around each strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.
-
The MIC of each drug in the presence of the other is read at the point of intersection of the inhibition zones.
-
Calculate the FICI as described for the checkerboard assay.
-
Conclusion
These protocols provide a framework for the systematic in vitro evaluation of this compound's synergistic potential with other antibiotics. The choice of method will depend on the specific research question and available resources. The checkerboard assay is a good screening tool, while the time-kill curve provides more detailed information on the dynamics of the interaction. The E-test offers a simpler alternative for synergy assessment. The data generated from these studies can guide the rational design of combination therapies to combat multidrug-resistant bacteria.
References
- 1. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethoprim - Wikipedia [en.wikipedia.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. clyte.tech [clyte.tech]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Checkerboard assay – REVIVE [revive.gardp.org]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
- 14. microbenotes.com [microbenotes.com]
- 15. health.maryland.gov [health.maryland.gov]
Application Notes and Protocols: Kelfiprim Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelfiprim is a combination antimicrobial agent composed of trimethoprim and sulfamethopyrazine, a long-acting sulfonamide.[1][2][3] This combination exhibits a synergistic bactericidal effect by sequentially inhibiting the bacterial folic acid synthesis pathway. Trimethoprim, a dihydrofolate reductase inhibitor, and sulfamethopyrazine, a dihydropteroate synthase inhibitor, provide a dual-pronged attack on microbial growth.[4][5][6] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro laboratory research, along with relevant physicochemical data and a diagram of its mechanism of action.
Physicochemical Properties and Solubility Data
The preparation of a stable and effective this compound solution requires an understanding of the solubility of its individual components. The following tables summarize the available solubility data for trimethoprim and related sulfonamides, which can be used to infer the solubility of sulfamethopyrazine.
Table 1: Solubility of Trimethoprim
| Solvent | Solubility | Reference |
| Ethanol | Slightly soluble | [7] |
| Dimethylformamide (DMF) | ~2.5 mg/mL | [8][9] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [8][9] |
| Aqueous Buffers | Sparingly soluble | [8][9] |
| Water | < 0.1 mg/mL at 70°F | [7] |
Table 2: Solubility of Sulfonamides (Sulfadoxine as a proxy for Sulfamethopyrazine)
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [5] |
| Water | Insoluble (< 0.1 mg/mL) | [5] |
| Dilute Acid or Lye | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Acetone | Slightly soluble | [4] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
The synergistic effect of this compound's components stems from their ability to block two consecutive steps in the bacterial folate synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA, RNA, and protein synthesis.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Kelfiprim in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The murine thigh infection model is a well-established and highly utilized preclinical model for the in vivo evaluation of antimicrobial agents. This model provides a reproducible and quantitative assessment of a drug's efficacy in a localized, deep-tissue infection. Kelfiprim, a combination of trimethoprim and the long-acting sulfonamide sulfamethopyrazine, exerts its antibacterial effect through the dual inhibition of the bacterial folate synthesis pathway. Trimethoprim inhibits dihydrofolate reductase, while sulfamethopyrazine competes with para-aminobenzoic acid (PABA), preventing the synthesis of dihydrofolic acid. This sequential blockade results in a synergistic bactericidal effect against a broad spectrum of pathogens.
These application notes provide a detailed protocol for utilizing the murine thigh infection model to evaluate the efficacy of this compound. The protocols are based on established methodologies for similar antimicrobial agents and are intended to serve as a comprehensive guide for researchers.
Data Presentation
A typical study evaluating this compound in a murine thigh infection model would generate quantitative data on bacterial load reduction. The following table is a template for summarizing such data.
| Treatment Group | Dosage (mg/kg) | Dosing Regimen | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) | Change in Bacterial Load (log10 CFU/thigh) |
| Vehicle Control | - | q12h | 7.0 ± 0.2 | 8.5 ± 0.3 | +1.5 ± 0.4 |
| This compound | X | q12h | 7.1 ± 0.3 | 5.0 ± 0.5 | -2.1 ± 0.6 |
| This compound | Y | q12h | 7.0 ± 0.2 | 3.5 ± 0.4 | -3.5 ± 0.5 |
| This compound | Z | q12h | 7.2 ± 0.3 | 2.1 ± 0.3 | -5.1 ± 0.4 |
Note: The dosages (X, Y, Z) for this compound need to be determined in preliminary pharmacokinetic and dose-ranging studies in mice. Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Murine Thigh Infection Model Protocol
This protocol details the procedure for establishing a localized thigh infection in mice to assess the efficacy of this compound.
Materials:
-
Female ICR (CD-1) mice (6-8 weeks old)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Tryptic Soy Agar (TSA) or other appropriate solid medium
-
This compound for injection (formulation to be prepared based on solubility and stability)
-
Vehicle control (e.g., sterile saline, PBS)
-
Syringes and needles (27-30 gauge)
-
Homogenizer
-
Sterile phosphate-buffered saline (PBS)
-
Incubator
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Induction of Neutropenia:
-
To render the mice neutropenic and more susceptible to infection, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1][2] This suppresses the immune system, allowing for a more direct assessment of the antimicrobial agent's activity.[3]
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest overnight in TSB at 37°C.
-
On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size should be confirmed by serial dilution and plating on TSA.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dosing volume and frequency will depend on the pharmacokinetic profile of this compound in mice.
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the thigh muscles.
-
Weigh the excised tissue.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of thigh tissue.
-
Pharmacokinetic Study Protocol (Preliminary)
A preliminary pharmacokinetic study is crucial to determine the appropriate dosing regimen for this compound in mice.
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of trimethoprim and sulfamethopyrazine using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Use these parameters to model and select a dosing regimen for the efficacy studies that will maintain plasma concentrations above the minimum inhibitory concentration (MIC) of the target pathogen for a significant portion of the dosing interval.
Visualizations
Bacterial Folate Synthesis Pathway and this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.
Experimental Workflow for the Murine Thigh Infection Model
Caption: Experimental workflow for the murine thigh infection model.
References
- 1. Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents: A dose, species, and sex comparison [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of sulfalene and sulfamethoxine after combined administration with benzylpenicillin and ampicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Kelfiprim's Efficacy in Modulating Bacterial Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. The formation of these complex, sessile microbial communities on various surfaces contributes to persistent infections and the development of antimicrobial resistance. Kelfiprim, a fixed-dose combination of the dihydrofolate reductase inhibitor trimethoprim and the long-acting sulfonamide sulfamethopyrazine, presents a potential therapeutic strategy against biofilm-associated infections. While direct studies on this compound's anti-biofilm properties are limited, extensive research on the closely related combination of trimethoprim-sulfamethoxazole (co-trimoxazole) provides valuable insights into its probable mechanisms of action and efficacy. These application notes and protocols are formulated based on the available scientific literature for co-trimoxazole, offering a foundational framework for investigating this compound's impact on bacterial biofilm formation.
Mechanism of Action
This compound, similar to co-trimoxazole, inhibits the bacterial folic acid synthesis pathway, a crucial process for nucleotide synthesis and, consequently, bacterial growth and proliferation. Sulfamethopyrazine competes with para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase. This synergistic action disrupts the production of tetrahydrofolate, leading to what is described as "folate stress."[1][2]
Emerging evidence suggests that at subinhibitory concentrations, this folate stress acts as a signaling event in certain bacteria, leading to the downregulation of virulence factors essential for biofilm formation.[1][2] For instance, in Acinetobacter baumannii, subinhibitory concentrations of trimethoprim and sulfamethoxazole have been shown to abolish the expression of the Csu pilus, a critical adhesin for biofilm establishment, thereby dramatically reducing biofilm formation.[1][2]
Data Summary: Anti-Biofilm Activity of Trimethoprim-Sulfonamide Combinations
The following tables summarize quantitative data from studies on the effect of trimethoprim-sulfamethoxazole on bacterial biofilm formation and established biofilms. These values can serve as a starting point for designing experiments with this compound.
Table 1: Inhibition of Biofilm Formation by Trimethoprim/Sulfamethoxazole
| Bacterial Species | Antibiotic Concentration | Effect on Biofilm Formation | Reference |
| Acinetobacter baumannii | Subinhibitory concentrations | Dramatic reduction | [1][2] |
| Uropathogenic Escherichia coli (UPEC) | Sub-MIC (2 µg/mL Ciprofloxacin) | Inhibition | [3] |
| Uropathogenic Escherichia coli (UPEC) | Sub-MIC (128 µg/mL Trimethoprim/Sulfamethoxazole) | Inhibitory effects (lesser than ciprofloxacin) | [3] |
Table 2: Effect of Trimethoprim/Sulfamethoxazole on Pre-formed Biofilms
| Bacterial Species | Antibiotic Concentration | Effect on Pre-formed Biofilm | Reference |
| Stenotrophomonas maltophilia | 50 µg/mL | Complete reduction of 24h old biofilms | [4] |
| Stenotrophomonas maltophilia | 25 µg/mL | Strain-dependent reduction | [4] |
| Uropathogenic Escherichia coli (UPEC) | MIC, SMIC, SSMIC | Variable effects; may promote persistence | [3] |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm properties of this compound, adapted from methodologies used for co-trimoxazole.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target bacterium.
Materials:
-
This compound (or trimethoprim and sulfamethopyrazine)
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Inoculate a fresh culture of the target bacterium and grow to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial suspension to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of this compound on the initial attachment and formation of bacterial biofilms.
Materials:
-
This compound
-
Target bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Plate reader (570 nm)
Procedure:
-
Grow the target bacterium overnight in TSB.
-
Dilute the overnight culture in fresh TSB (e.g., 1:100).
-
Prepare serial dilutions of this compound in the diluted bacterial culture in a 96-well plate. Include a control with no this compound.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates biofilm inhibition.
Protocol 3: Eradication of Pre-formed Biofilms
Objective: To assess the ability of this compound to disrupt and eradicate established biofilms.
Materials:
-
Same as Protocol 2
Procedure:
-
Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-4, without the addition of this compound).
-
After the incubation period for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (steps 5-10). A decrease in absorbance indicates biofilm eradication.
Visualizations
Signaling Pathway of Biofilm Inhibition
Caption: Proposed mechanism of this compound-induced biofilm inhibition in A. baumannii.
Experimental Workflow for Biofilm Inhibition Assay
References
- 1. Subinhibitory Concentrations of Trimethoprim and Sulfamethoxazole Prevent Biofilm Formation by Acinetobacter baumannii through Inhibition of Csu Pilus Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iieta.org [iieta.org]
- 4. Temperature, pH and Trimethoprim-Sulfamethoxazole Are Potent Inhibitors of Biofilm Formation by Stenotrophomonas maltophilia Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Intracellular Activity of Kelfiprim in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the intracellular activity of Kelfiprim, a combination antibacterial agent, within macrophages. The protocols outlined below are designed to be adaptable for various research and drug development applications, focusing on the evaluation of this compound's efficacy against intracellular pathogens.
Introduction
This compound is a fixed-dose combination of two active pharmaceutical ingredients: trimethoprim and sulfametopyrazine (also known as sulfalene).[1][2][3][4] This combination has been historically used in the treatment of bacterial infections, including those of the urinary and respiratory tracts.[1][3][4][5] The synergistic mechanism of action of its components targets the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. While the clinical efficacy of this compound has been documented, a detailed understanding of its activity against bacteria residing within host cells, such as macrophages, is crucial for its application in treating infections caused by intracellular pathogens.
Macrophages can serve as a reservoir for various pathogens, protecting them from the host immune system and certain antibiotics. Therefore, assessing the intracellular activity of an antimicrobial agent is a critical step in its development and characterization.[6] This document provides detailed protocols for evaluating the intracellular efficacy of this compound in a macrophage infection model.
Key Experimental Protocols
The following protocols describe the necessary steps to assess the intracellular activity of this compound, from cell culture and infection to the final determination of antibacterial efficacy.
Protocol 1: Macrophage Cell Culture and Differentiation
This protocol describes the culture and differentiation of a common human monocyte cell line, THP-1, into macrophage-like cells.[7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
Cell Seeding: Seed the THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.
-
Differentiation: Add PMA to the cell culture medium to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent to the plate surface.
-
Washing: After incubation, gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.
-
Fresh Medium: Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the adherent macrophages and allow them to rest for 24 hours before infection.
Protocol 2: Macrophage Infection with Intracellular Bacteria
This protocol details the infection of differentiated macrophages with a suitable intracellular bacterial strain (e.g., Staphylococcus aureus or a relevant pathogen of interest).
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Bacterial strain (e.g., Staphylococcus aureus) grown to mid-log phase
-
RPMI-1640 medium without antibiotics
-
Gentamicin solution
-
Sterile PBS
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
Procedure:
-
Bacterial Preparation: Culture the bacterial strain overnight in TSB. The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.
-
Opsonization (Optional but Recommended): Wash the bacteria with PBS and resuspend in RPMI-1640 medium containing 10% autologous human serum or FBS for 30 minutes at 37°C to opsonize the bacteria.
-
Infection: Remove the culture medium from the differentiated macrophages and infect them with the opsonized bacteria at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).
-
Phagocytosis: Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the phagocytosis period, wash the cells three times with warm PBS to remove non-phagocytosed bacteria.
-
Gentamicin Treatment: Add fresh RPMI-1640 medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
Washing: Wash the cells again three times with warm PBS to remove the gentamicin.
-
Baseline (T=0) Sample: At this point, lyse a subset of the infected macrophages (see Protocol 4) to determine the initial intracellular bacterial load.
Protocol 3: this compound Treatment
This protocol describes the treatment of infected macrophages with this compound.
Materials:
-
Infected macrophages (from Protocol 2)
-
This compound (a stock solution of known concentration)
-
RPMI-1640 medium
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in RPMI-1640 medium. The concentration range should bracket the expected therapeutic concentrations. A vehicle control (medium with the same solvent used to dissolve this compound) should also be prepared.
-
Treatment: Add the this compound-containing medium or the vehicle control to the infected macrophages.
-
Incubation: Incubate the treated cells for specific time points (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 4: Quantification of Intracellular Bacteria
This protocol details the method for lysing macrophages and quantifying the number of viable intracellular bacteria.
Materials:
-
This compound-treated infected macrophages (from Protocol 3)
-
Sterile, cold distilled water or 0.1% Triton X-100 in PBS
-
Tryptic Soy Agar (TSA) plates
-
Sterile PBS for serial dilutions
Procedure:
-
Macrophage Lysis: At each time point, remove the culture medium and wash the cells with warm PBS. Add a specific volume of cold sterile water or Triton X-100 solution to each well to lyse the macrophages and release the intracellular bacteria.
-
Incubation for Lysis: Incubate for 10 minutes at room temperature to ensure complete lysis.
-
Serial Dilutions: Collect the lysate and perform serial 10-fold dilutions in sterile PBS.
-
Plating: Plate a known volume of each dilution onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until bacterial colonies are visible.
-
Colony Forming Unit (CFU) Counting: Count the number of colonies on the plates and calculate the number of CFU per mL of lysate. This value represents the number of viable intracellular bacteria.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of different this compound concentrations and exposure times.
Table 1: Intracellular Activity of this compound against [Bacterial Strain] in THP-1 Macrophages
| This compound Concentration (µg/mL) | Initial Intracellular CFU/mL (T=0) | Intracellular CFU/mL (T=4h) | Intracellular CFU/mL (T=8h) | Intracellular CFU/mL (T=24h) | Log10 Reduction vs. Control (T=24h) |
| Vehicle Control | Value | Value | Value | Value | 0 |
| Concentration 1 | Value | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value | Value |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Parameter | This compound (µg/mL) | Trimethoprim (µg/mL) | Sulfametopyrazine (µg/mL) |
| MIC against [Bacterial Strain] | Value | Value | Value |
| MBC against [Bacterial Strain] | Value | Value | Value |
Visualizations
Diagrams created using Graphviz to illustrate key processes.
Caption: this compound's dual-inhibition mechanism in bacteria.
Caption: Step-by-step experimental workflow diagram.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term oral treatment of urinary tract infections with single daily doses of a new antibacterial drug combination (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Infected Macrophage Models: A Key Step in Early Drug Discovery Against Mycobacterium Tuberculosis - Evotec [evotec.com]
- 7. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kelfiprim in Urinary Tract Infection (UTI) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelfiprim, a combination antimicrobial agent, consists of trimethoprim and the long-acting sulfonamide, sulfametopyrazine (also known as sulfalene). This combination leverages a synergistic mechanism to inhibit bacterial folic acid synthesis, a critical pathway for bacterial survival and replication. Historically, this compound has been evaluated in clinical settings for the treatment of urinary tract infections (UTIs), demonstrating efficacy comparable to the more widely studied co-trimoxazole (trimethoprim/sulfamethoxazole).
Mechanism of Action: Synergistic Inhibition of Folate Synthesis
This compound's efficacy stems from the sequential blockade of the bacterial folic acid synthesis pathway by its two components, trimethoprim and sulfametopyrazine. This synergistic interaction is crucial for its bactericidal activity against a wide range of uropathogens.
-
Sulfametopyrazine , like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS), thereby preventing the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid.[1]
-
Trimethoprim acts at a subsequent step in the pathway, potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid required for the synthesis of purines, thymidine, and certain amino acids.[2]
The dual blockade of this essential metabolic pathway results in a bactericidal effect that is often greater than the sum of the individual activities of the two components.[3]
Data Presentation
The following tables summarize representative quantitative data from in vitro and in vivo studies on trimethoprim-sulfonamide combinations against common uropathogens.
Table 1: In Vitro Susceptibility of Uropathogenic E. coli (UPEC)
This table presents the Minimum Inhibitory Concentration (MIC) values for trimethoprim/sulfamethoxazole against a collection of UPEC isolates. The MIC is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic Combination | Uropathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Trimethoprim/Sulfamethoxazole | E. coli | <0.125/2.375 | 128/2,432 | 70.8%[4] |
Data are representative and compiled from literature investigating trimethoprim/sulfamethoxazole against community-acquired uropathogenic E. coli.[4] MIC values are presented for the trimethoprim/sulfamethoxazole components, respectively.
Table 2: In Vivo Efficacy in a Murine UTI Model
This table showcases the efficacy of a trimethoprim/sulfamethoxazole combination in reducing bacterial load in the bladder and kidneys of mice with experimentally induced UTIs.
| Treatment Group | Bacterial Load in Bladder (log10 CFU/mL) | Bacterial Load in Kidneys (log10 CFU/mL) |
| Untreated Control | 6.5 ± 0.8 | 4.2 ± 0.6 |
| TMP/SMX (10-day course) | < 2.0 | < 2.0 |
Data are representative of outcomes from murine models of UTI treated with trimethoprim/sulfamethoxazole.[1][5] Values are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Model: Uroepithelial Cell Infection
This model is used to assess the ability of an antimicrobial agent to inhibit bacterial invasion and intracellular survival within bladder epithelial cells. The human bladder cancer cell line T24 is a commonly used and appropriate model for these studies.
Objective: To determine the efficacy of this compound in preventing UPEC invasion of and replication within T24 uroepithelial cells.
Materials:
-
T24 human bladder epithelial cell line (ATCC® HTB-4™)
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073)
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or trimethoprim and sulfametopyrazine) stock solutions
-
Gentamicin solution (100 µg/mL)
-
Triton X-100 (0.1%) in PBS
-
Sterile water
-
24-well tissue culture plates
Protocol:
-
Cell Culture: Culture T24 cells in McCoy's 5A medium with 10% FBS at 37°C in a 5% CO2 incubator. Seed 24-well plates with approximately 1x105 cells per well and grow to confluence (typically 24-48 hours).
-
Bacterial Preparation: Grow UPEC overnight in LB broth at 37°C without shaking to induce expression of type 1 pili, which are important for adherence to uroepithelial cells.
-
Infection:
-
Wash the confluent T24 cell monolayers twice with sterile PBS.
-
Infect the cells with UPEC at a Multiplicity of Infection (MOI) of 10 (10 bacteria per T24 cell) in antibiotic-free medium.
-
Centrifuge the plates at 600 x g for 5 minutes to synchronize the infection.
-
Incubate for 2 hours at 37°C in 5% CO2 to allow for bacterial adherence and invasion.
-
-
Antibiotic Treatment:
-
After the 2-hour invasion period, wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again three times with PBS.
-
Add fresh medium containing various concentrations of this compound (or its components) to the wells. Include an untreated control well.
-
Incubate for the desired treatment period (e.g., 2, 4, or 24 hours).
-
-
Enumeration of Intracellular Bacteria:
-
Wash the cells three times with PBS.
-
Lyse the T24 cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes.
-
Serially dilute the lysates in PBS and plate on LB agar plates.
-
Incubate the plates overnight at 37°C and count the resulting colonies to determine the number of intracellular Colony Forming Units (CFU).
-
In Vivo Model: Murine Ascending UTI
This model mimics the most common route of urinary tract infection in humans and is the standard for evaluating the in vivo efficacy of antimicrobial agents.
Objective: To assess the efficacy of this compound in clearing bacterial infection from the bladder and kidneys in a mouse model of UTI.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Uropathogenic E. coli (UPEC) strain
-
This compound (or a representative TMP/SMX formulation) for oral administration
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Small animal catheter
-
Tissue homogenizer
Protocol:
-
Bacterial Inoculum Preparation: Grow UPEC in LB broth overnight at 37°C. Resuspend the bacterial pellet in sterile PBS to a concentration of approximately 1-2 x 109 CFU/mL.
-
Infection Procedure:
-
Anesthetize mice using isoflurane.
-
Inoculate 50 µL of the bacterial suspension (containing ~108 CFU) directly into the bladder via transurethral catheterization.[5]
-
-
Antibiotic Treatment:
-
At 24 hours post-infection, begin treatment.
-
Administer this compound or a representative TMP/SMX formulation. A common method for TMP/SMX is adding it to the drinking water at concentrations of 54 µg/mL for trimethoprim and 270 µg/mL for sulfamethoxazole.[6] Alternatively, oral gavage can be used for more precise dosing.
-
Provide the medicated water for a specified duration (e.g., 3, 7, or 10 days).[1] A control group should receive untreated drinking water.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize each organ separately in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., MacConkey agar) to quantify the bacterial load (CFU/organ).
-
-
Data Analysis: Compare the bacterial loads in the organs of the treated group to the untreated control group to determine the reduction in infection.
Conclusion
References
- 1. Effect of trimethoprim-sulfamethoxazole on recurrent bacteriuria and bacterial persistence in mice infected with uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part I: Comparison of the antibacterial effect of sulphonamides alone and in combination with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synergism of trimethoprim and sulfamethoxazole action on microorganisms isolated from persons with urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line T24 (CVCL_0554) [cellosaurus.org]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis of Bacteria Treated with Kelfiprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelfiprim is a bactericidal agent composed of trimethoprim and sulfametopyrazine, a long-acting sulfonamide.[1][2] This combination targets the bacterial folic acid synthesis pathway, a crucial metabolic route for the production of nucleotides and certain amino acids.[3][4] Unlike their mammalian hosts, bacteria must synthesize folate de novo, making this pathway an excellent target for antimicrobial agents.[5][6] this compound's dual-action mechanism involves the sequential inhibition of two key enzymes: dihydropteroate synthase (DHPS) by sulfametopyrazine and dihydrofolate reductase (DHFR) by trimethoprim.[7][8] This synergistic action effectively blocks the production of tetrahydrofolate (THF), the active form of folic acid, leading to the cessation of DNA replication and cell division, and ultimately, bacterial cell death.[8][9]
Understanding the global transcriptomic response of bacteria to this compound treatment is essential for elucidating the full spectrum of its effects beyond the primary target pathway. This application note provides a comprehensive guide to performing gene expression analysis on bacteria treated with this compound, from experimental design and execution to data analysis and interpretation. The protocols and expected outcomes outlined herein are based on the known mechanisms of trimethoprim and sulfonamides.
Mechanism of Action and Expected Gene Expression Changes
The primary mode of action of this compound is the disruption of the folic acid biosynthesis pathway. This interference is expected to trigger a cascade of downstream effects on cellular processes, which can be observed through differential gene expression analysis.
Primary Effects:
-
Upregulation of the Folate Biosynthesis Pathway: Bacteria may attempt to compensate for the enzymatic inhibition by upregulating the expression of genes in the folate pathway, including folA (encoding DHFR) and folP (encoding DHPS).[10][11]
-
Downregulation of DNA, RNA, and Protein Synthesis: The depletion of THF, a necessary cofactor for the synthesis of purines, thymidine, and certain amino acids, is expected to lead to the downregulation of genes involved in DNA replication, transcription, and translation.[8]
Secondary and Stress Responses:
-
SOS Response: Inhibition of DNA synthesis can induce the SOS response, a global response to DNA damage, leading to the upregulation of genes such as recA and lexA.[12]
-
Oxidative Stress: The metabolic imbalance caused by this compound may lead to the generation of reactive oxygen species, triggering an oxidative stress response and the upregulation of genes such as sodA, sodB, and katG.
-
Cell Wall and Membrane Stress: Alterations in cellular metabolism can impact the integrity of the cell envelope, potentially leading to the upregulation of genes involved in cell wall and membrane biosynthesis and stress responses.
-
Efflux Pump Upregulation: Bacteria may respond to the presence of the drug by upregulating the expression of efflux pumps to actively transport the antimicrobial agents out of the cell.[4]
-
Virulence Gene Modulation: Studies on trimethoprim-sulfamethoxazole have shown that it can modulate the expression of virulence genes, although the direction of change can be species and condition-dependent.[12]
Signaling Pathway Diagram
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound components.
Experimental Protocol: RNA-Seq Analysis of this compound-Treated Bacteria
This protocol outlines the key steps for performing a differential gene expression analysis using RNA sequencing (RNA-seq).
1. Bacterial Culture and this compound Treatment:
-
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (dissolved in a suitable solvent)
-
Spectrophotometer
-
Incubator shaker
-
-
Procedure:
-
Inoculate the growth medium with a single colony of the bacterial strain and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05.
-
Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into two groups: control and this compound-treated. For the treated group, add this compound to the desired final concentration (e.g., sub-inhibitory concentration to study gene regulation without immediate cell death).
-
Continue to incubate both cultures for a defined period (e.g., 1-2 hours).
-
Harvest the bacterial cells by centrifugation at 4°C.
-
Immediately process the cell pellets for RNA extraction or flash-freeze them in liquid nitrogen and store at -80°C.
-
2. RNA Extraction and Quality Control:
-
Materials:
-
RNA extraction kit suitable for bacteria (e.g., TRIzol-based or column-based kits)
-
DNase I
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Microcentrifuge
-
Nanodrop spectrophotometer or equivalent for RNA quantification
-
Bioanalyzer or equivalent for RNA integrity assessment
-
-
Procedure:
-
Extract total RNA from the bacterial pellets according to the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 7 is generally recommended for RNA-seq.
-
3. Library Preparation and Sequencing:
-
Materials:
-
Ribosomal RNA (rRNA) depletion kit (essential for bacterial RNA-seq)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, adapted for prokaryotes)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
-
Procedure:
-
Deplete rRNA from the total RNA samples. This step is critical as rRNA can constitute up to 95% of total RNA in bacteria.[13]
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Perform library quality control and quantification.
-
Sequence the libraries on an NGS platform.
-
4. Bioinformatic Analysis:
-
Software:
-
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the reference genome of the bacterial species.
-
Read Counting: Count the number of reads mapping to each annotated gene.
-
Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples.[16] The output will typically be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (q-values).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) or Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and pathways that are significantly affected by this compound treatment.
-
Experimental Workflow Diagram
Caption: A comprehensive workflow for gene expression analysis using RNA-Seq.
Data Presentation
The quantitative data from the differential gene expression analysis should be summarized in a clear and structured table.
| Gene | log2(Fold Change) | p-value | Adjusted p-value (q-value) | Function |
| folA | 2.5 | 1.2e-8 | 3.5e-7 | Dihydrofolate reductase |
| folP | 2.1 | 5.6e-7 | 9.8e-6 | Dihydropteroate synthase |
| recA | 3.0 | 2.3e-10 | 8.1e-9 | Recombinase A (SOS response) |
| dnaA | -1.5 | 4.5e-5 | 2.1e-4 | Chromosomal replication initiator protein |
| rplB | -1.8 | 9.8e-6 | 5.5e-5 | 50S ribosomal protein L2 |
| sodA | 1.9 | 7.2e-6 | 4.1e-5 | Superoxide dismutase |
| acrB | 2.2 | 3.1e-7 | 7.9e-6 | Multidrug efflux pump subunit |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The gene expression analysis of bacteria treated with this compound provides a powerful approach to understand its comprehensive effects on bacterial physiology. By employing the protocols outlined in this application note, researchers can gain valuable insights into the primary and secondary responses to this antimicrobial agent. This knowledge is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and informing the development of novel therapeutic strategies. The combination of detailed experimental procedures and robust bioinformatic analysis will enable a thorough characterization of the transcriptomic landscape of bacteria under this compound-induced stress.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 6. Folate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 9. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical biology-whole genome engineering datasets predict new antibacterial combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pervasive gene deregulation underlies adaptation and maladaptation in trimethoprim-resistant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfamethoxazole - Trimethoprim represses csgD but maintains virulence genes at 30°C in a clinical Escherichia coli O157:H7 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Differential Expression Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Gene Expression Analysis [bio-protocol.org]
- 16. Best practices on the differential expression analysis of multi-species RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kelfiprim Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for preclinical evaluation of Kelfiprim, a combination of trimethoprim and sulfametopyrazine, in established animal models of bacterial infections. The protocols are designed to assess the efficacy of this compound in reducing bacterial burden and resolving infections, providing critical data for translational and clinical development.
Introduction to this compound and its Mechanism of Action
This compound is a bactericidal agent that combines two active ingredients: trimethoprim and sulfametopyrazine, a long-acting sulfonamide.[1][2] This combination results in a synergistic antimicrobial effect by sequentially inhibiting the bacterial folic acid synthesis pathway. Sulfametopyrazine inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase. This dual-action mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound has been clinically evaluated for the treatment of urinary tract infections (UTIs) and lower respiratory tract infections.[1][3][4]
Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is crucial for obtaining translatable preclinical data.[5][6][7] Based on the clinical indications of this compound, the following animal models are recommended for efficacy studies.
Murine Model of Ascending Urinary Tract Infection (UTI)
This model is the gold standard for studying the pathogenesis of UTIs and evaluating antimicrobial efficacy. It mimics the most common route of infection in humans.
Murine Model of Acute Pneumonia
This model is suitable for assessing the efficacy of this compound against common respiratory pathogens and is well-established for testing antimicrobial agents.
Experimental Protocols
The following are detailed protocols for conducting this compound efficacy studies in the recommended animal models.
Protocol 1: Murine Model of Ascending Urinary Tract Infection (UTI)
Objective: To evaluate the in vivo efficacy of this compound in a murine model of UTI induced by a uropathogenic Escherichia coli (UPEC) strain.
Materials:
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Uropathogenic Escherichia coli (e.g., CFT073).
-
This compound: Pharmaceutical-grade powder.
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.
-
Catheters: Sterile, flexible polyurethane catheters.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Tryptic Soy Agar (TSA) plates.
Experimental Workflow:
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Assessment of a Trimethoprim-Sulfamethopyrazine Combination (this compound) in Lower Respiratory Tract Infections | Semantic Scholar [semanticscholar.org]
- 4. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is the Predictive Value of Animal Models for Vaccine Efficacy in Humans? Consideration of Strategies to Improve the Value of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kelfiprim in Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kelfiprim in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a bactericidal agent that contains two active ingredients: Trimethoprim (T) and Sulfametopyrazine (S), a long-acting sulfonamide.[1][2][3][4][5] The typical ratio of these components is 5:4 (T:S).[1][2]
Q2: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in culture media is likely due to the low aqueous solubility of its components, particularly Trimethoprim. This issue is common when a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium. The change in solvent composition can cause the drug to fall out of solution. Other contributing factors can include the final concentration of this compound, the pH of the medium, and interactions with media components.[6][7][8]
Q3: How does pH affect the solubility of this compound's components?
The solubility of both Trimethoprim and sulfonamides is highly dependent on pH.[9][10][11][12]
-
Trimethoprim: Its solubility generally increases as the pH decreases from alkaline towards neutral. For instance, in one study, the solubility of trimethoprim increased significantly as the pH was lowered from 8.54 to 5.5.[9]
-
Sulfonamides (like Sulfamethoxazole): These compounds are amphoteric. The minimum solubility for sulfamethoxazole is observed at a pH of around 3.22, with solubility increasing at both higher and lower pH values.[9]
Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, this can be a range where the solubility of one or both components is limited.
Q4: What is the recommended solvent for preparing this compound stock solutions?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like the components of this compound. It is crucial to use a high-concentration stock to minimize the final volume of DMSO added to the culture medium.
Q5: What is the maximum recommended concentration of DMSO in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[6] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to culture medium.
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your cell culture experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the culture medium is higher than its solubility limit in that specific medium. | - Determine the optimal working concentration for your experiments and verify its solubility in your specific culture medium. - If possible, lower the final concentration of this compound. |
| Improper Dilution Technique | Adding a concentrated stock solution directly and rapidly into the aqueous medium can cause the compound to "crash out" of solution. | - Pre-warm the culture medium to 37°C before adding the this compound stock solution.[6] - Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[7] - Prepare an intermediate dilution in a small volume of pre-warmed medium before adding it to the final culture volume. |
| Stock Solution Issues | The this compound may have precipitated out of the stock solution due to improper storage or the concentration being too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[6] - Prepare fresh stock solutions more frequently and consider preparing a slightly lower concentration stock. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in the case of serum-containing media) that can interact with this compound and reduce its solubility.[13][14][15][16][17] | - If using serum, try reducing the serum concentration if your experimental design allows. - Test the solubility of this compound in a simpler buffered solution like PBS to see if specific media components are the cause. - Consider using a different formulation of culture medium. |
| pH and Temperature Effects | The pH of the culture medium and the temperature at which this compound is added can influence its solubility. | - Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4). - Always use pre-warmed (37°C) media when adding the this compound solution to prevent temperature shock-induced precipitation.[6] |
Data Presentation
Table 1: Solubility of Trimethoprim and Sulfamethoxazole at Different pH Values
| Compound | pH | Solubility (mg/100 mL) | Temperature (°C) |
| Sulfamethoxazole | 3.22 | 28.1 (minimum) | 25 |
| Trimethoprim | 8.54 | 50 | 32 |
| Trimethoprim | 5.5 | 1550 (maximum) | 32 |
| Data extracted from Dahlan et al., 1987.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Culture Medium
Objective: To prepare a concentrated stock solution of this compound and dilute it into cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Stock Solution Preparation:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Ensure the powder is completely dissolved by vortexing. If necessary, gently warm the tube in a 37°C water bath.
-
Visually inspect the stock solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Dilution in Culture Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.
-
Visualizations
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of the new sulfamethopyrazine-trimethoprim combination (this compound) in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilities of Trimethoprim and Sulfamethoxazole at Various pH Values and Crystallization of Trimethoprim from Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 11. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. | Semantic Scholar [semanticscholar.org]
- 12. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Kelfiprim in aqueous solution over time
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Kelfiprim and related Trimethoprim-Sulfonamide combinations in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components? this compound is a combination antimicrobial drug. Formulations contain the active ingredient Trimethoprim (TMP) combined with a sulfonamide.[1][2][3][4] The specific sulfonamide can vary; for instance, some formulations use Sulfamethopyrazine (also known as Sulfalene).[1][3][4] This guide provides stability information relevant to Trimethoprim-Sulfonamide combinations, drawing on data from closely related compounds like Sulfadiazine and Sulfamethoxazole due to their similar chemical properties.
Q2: How stable is a Trimethoprim-Sulfonamide combination in an aqueous solution? The combination of Trimethoprim and a sulfonamide is generally very stable in aqueous solutions.[5][6] A study on a Sulfadiazine/Trimethoprim solution found that between 92% and 100% of the active ingredients remained after 70 days of storage at both 4°C and 20°C, with and without exposure to light.[5][6][7]
Q3: What are the main factors that affect the stability of this compound solutions? The primary factors influencing stability are pH, concentration, and temperature.
-
pH: Trimethoprim is a weak base, and its solubility decreases significantly in solutions with a more alkaline pH, which can lead to precipitation.[8] The stability of the sulfonamide component can also be pH-dependent; for example, sulfamethoxazole in combination with trimethoprim is more stable at a lower pH (e.g., 5.5) compared to a neutral pH of 7.[9]
-
Concentration: Higher concentrations, particularly of Trimethoprim, increase the risk of precipitation, as its solubility can be easily exceeded.[8][10]
-
Temperature: While the combination is relatively stable at room temperature, elevated temperatures can accelerate the degradation of the sulfonamide component.[9] Conversely, refrigeration of concentrated solutions is not recommended as it can promote crystallization.[8]
Q4: What are the visible signs of this compound degradation or instability? The most common sign of physical instability is the formation of a precipitate.[8][10] This is often due to the low aqueous solubility of Trimethoprim or the formation of a low-solubility molecular compound between the Trimethoprim and the sulfonamide.[11] Chemical degradation may not always be visible but can involve hydrolysis and oxidation.[12][13]
Troubleshooting Guide
Q: I've observed a precipitate in my this compound solution. What caused this and what should I do? A: Precipitation is a common issue and is almost always related to the low solubility of Trimethoprim.[8]
-
Immediate Cause: You have likely exceeded the solubility of Trimethoprim under your specific experimental conditions. This can be triggered by high concentration, an alkaline pH, or the use of certain diluents (e.g., saline solutions can be less favorable than dextrose solutions).[8][10]
-
Solution:
-
Verify pH: Check if the pH of your solution is alkaline. Lowering the pH may redissolve the precipitate. Trimethoprim's solubility is higher in acidic conditions.
-
Lower Concentration: The most reliable solution is to prepare a more dilute solution.
-
Change Diluent: If applicable, consider using 5% dextrose in water (D5W) as the diluent, which has been shown to improve the physical stability of TMP-SMX admixtures compared to normal saline.[10]
-
Do Not Use: Do not use a solution with a precipitate for experiments, as the concentration of the active ingredient is no longer known or uniform.
-
Q: My experimental results are inconsistent. Could this compound instability be the cause? A: Yes, inconsistent results can be a symptom of solution instability.
-
Possible Cause: If a precipitate has formed, even a microscopic one, the actual concentration of the drug you are sampling will be lower than intended. Chemical degradation, while less common under typical storage conditions, could also lead to a loss of active compound over time.[12][13]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective way to ensure consistency is to prepare fresh aqueous solutions for each experiment or, at a minimum, at the start of each day.
-
Visually Inspect: Before each use, carefully inspect the solution against a light and dark background for any signs of cloudiness or crystals.
-
Perform Stability Study: If you intend to use a stock solution over a prolonged period, it is essential to perform a stability study under your specific storage conditions (see Experimental Protocol section below).
-
Quantitative Stability Data
The following table summarizes the stability of a Sulfadiazine (SDZ) and Trimethoprim (TMP) combination in various aqueous solutions when stored for 70 days. This data illustrates the high degree of stability under different conditions.
| Storage Condition | Solution | % SDZ Remaining (Day 70) | % TMP Remaining (Day 70) | Reference |
| Room Temp (20°C), with light | Ultrapure Water | >95% | >95% | [5][6] |
| Room Temp (20°C), with light | Acetate Buffer (pH 5) | >95% | >95% | [5][6] |
| Room Temp (20°C), with light | Phosphate Buffer (pH 8) | >95% | >95% | [5][6] |
| Refrigerated (4°C), dark | Ultrapure Water | >98% | >98% | [5][6] |
| Refrigerated (4°C), dark | Acetate Buffer (pH 5) | >98% | >98% | [5][6] |
| Refrigerated (4°C), dark | Phosphate Buffer (pH 8) | >98% | >98% | [5][6] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC-UV
This protocol outlines a method to determine the chemical stability of a this compound solution over time.
1. Materials and Equipment:
-
This compound (or Trimethoprim and Sulfonamide) reference standards
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphate buffer (for mobile phase)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
0.45 µm syringe filters
-
Storage containers (e.g., amber glass vials)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous vehicle (e.g., ultrapure water, buffer at a specific pH) to create a stock solution of known concentration. Gentle heating or sonication may be required for initial dissolution.
-
Stability Samples: Aliquot the stock solution into several sealed storage containers. Divide these into batches for storage at different conditions (e.g., 4°C protected from light, 25°C with ambient light).
3. Time-Point Sampling:
-
Define a schedule for analysis (e.g., Day 0, 1, 3, 7, 14, 30, 60).
-
At each time point, withdraw a sample from one vial for each storage condition.
-
Visually inspect the sample for precipitation or color change.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Method: Use a validated stability-indicating HPLC-UV method. A typical method for Trimethoprim and a sulfonamide involves a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer or dilute formic acid) and an organic modifier (like acetonitrile).[14][15]
-
Detection: Set the UV detector to a wavelength appropriate for detecting both components (e.g., 225-270 nm).[5][14]
-
Quantification: Prepare fresh calibration standards from the reference materials on each day of analysis. Calculate the concentration of each active ingredient in the stability samples against the calibration curve.
5. Data Analysis:
-
Calculate the percentage of the initial concentration remaining for both Trimethoprim and the sulfonamide at each time point.
-
A common stability threshold is the retention of at least 90% of the initial concentration.[16]
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
Visualizations
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial [pubmed.ncbi.nlm.nih.gov]
- 4. A short-term study of trimethoprim-sulfamethopyrazine combination ('this compound') in hospital patients with acute or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. A physiochemical approach to the investigation of the stability of trimethoprim-sulfamethoxazole (co-trimoxazole) mixtures for injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of trimethoprim. | Semantic Scholar [semanticscholar.org]
- 14. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 15. Determination and quantification of sulfadiazine and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Kelfiprim In Vitro Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Kelfiprim dosage in in vitro experiments. This compound is a combination antimicrobial agent containing Trimethoprim (TMP) and Sulfametopyrazine (SMP), a long-acting sulfonamide.[1][2][3] This combination synergistically inhibits the bacterial folic acid synthesis pathway, leading to a bactericidal effect.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the bacterial folic acid synthesis pathway at two sequential steps. Sulfametopyrazine, a sulfonamide, competitively inhibits dihydropteroate synthase (DHPS), preventing the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA). Trimethoprim then inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis.[5][6] This dual action results in a synergistic bactericidal effect.[7]
Q2: What is the typical ratio of Trimethoprim to Sulfametopyrazine in this compound?
A2: this compound typically contains Trimethoprim and Sulfametopyrazine in a 5:4 ratio.[8][9]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: Both Trimethoprim and Sulfametopyrazine have limited aqueous solubility.[10][11] It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10][11] For example, Trimethoprim is soluble in DMSO at approximately 20 mg/mL, and Sulfametopyrazine is soluble in DMSO at around 100 mg/mL (with warming).[10][12] When preparing a combined stock solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable are Trimethoprim and Sulfametopyrazine solutions?
A4: Stock solutions of Trimethoprim and Sulfametopyrazine in DMSO are generally stable when stored at -20°C or -80°C for extended periods.[10][12] However, aqueous solutions are less stable and it is recommended to prepare fresh dilutions in culture medium for each experiment.[10] The stability of Trimethoprim in aqueous solutions can be concentration-dependent.[13][14]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Assay Issues
| Problem | Possible Cause | Solution |
| No bacterial growth in control wells | Inoculum too dilute; non-viable bacteria; incorrect incubation conditions. | Prepare a fresh inoculum adjusted to 0.5 McFarland standard. Verify incubator temperature and atmosphere. |
| Growth in all wells, including high drug concentrations | Bacterial resistance; incorrect drug concentration; drug degradation. | Confirm the bacterial strain's expected susceptibility. Prepare fresh drug dilutions and verify stock solution concentration. Ensure proper storage of stock solutions. |
| Inconsistent results between replicates | Pipetting errors; uneven cell distribution. | Use calibrated pipettes and ensure proper mixing of bacterial suspension before aliquoting. |
| Hazy growth or "trailing" effect | Drug is bacteriostatic at the tested concentrations; partial resistance. | Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., 80% reduction). Consider performing a Minimum Bactericidal Concentration (MBC) assay. |
Checkerboard Synergy Assay Issues
| Problem | Possible Cause | Solution |
| Difficulty in interpreting the FIC Index | The twofold dilution scheme can sometimes lead to ambiguous results.[1] | If results are consistently on the border between synergy and additivity, consider a more narrow dilution range around the expected MICs. |
| Precipitation in wells with high drug concentrations | Poor drug solubility in the combined formulation in aqueous media. | Check the solubility of each compound at the highest concentrations used. If precipitation is observed, it may be necessary to use a lower concentration range or add a solubilizing agent (ensure it does not affect bacterial growth).[15] |
| Antagonism observed at high concentrations | Saturation of drug targets.[16] | This can be a real effect. Focus on the synergistic interactions observed at lower, more clinically relevant concentrations. |
MTT Cytotoxicity Assay Issues
| Problem | Possible Cause | Solution |
| High background in wells without cells | Contamination of media or reagents; drug compound interferes with MTT reduction. | Use sterile technique. Run a control plate with the drug in cell-free media to check for direct reduction of MTT by the compound.[17] |
| Low absorbance readings in control wells | Low cell seeding density; poor cell health. | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the assay. Check for signs of cellular stress or contamination. |
| Incomplete solubilization of formazan crystals | Insufficient or improper solvent; inadequate mixing. | Ensure complete dissolution of formazan crystals by using an appropriate solvent like DMSO or acidified isopropanol and by vigorous mixing or shaking.[4] |
| Drug alters cellular metabolism | The drug may affect mitochondrial activity without causing cell death, leading to misleading results.[2] | Complement the MTT assay with a different cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay). |
Quantitative Data Summary
The following tables provide representative in vitro data for Trimethoprim-Sulfonamide combinations. Note that specific values for this compound (Trimethoprim-Sulfametopyrazine) may vary depending on the bacterial strain and experimental conditions.
Table 1: Example MICs for Trimethoprim-Sulfamethoxazole Combination
| Organism | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Escherichia coli (susceptible) | 0.5 - 2 | 9.5 - 38 |
| Staphylococcus aureus (susceptible) | 0.25 - 1 | 4.75 - 19 |
| Stenotrophomonas maltophilia | ≤2 | ≤38 |
| Data synthesized from multiple sources for illustrative purposes.[18][19] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy
| FIC Index | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects. |
| > 0.5 to 4.0 | Additive/Indifference | The combined effect is equal to the sum of the individual effects. |
| > 4.0 | Antagonism | The combined effect is less than the sum of the individual effects. |
| Reference for FIC index interpretation.[20] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Reagents:
-
Prepare a 2X concentrated stock solution of this compound (Trimethoprim/Sulfametopyrazine) in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the 2X this compound stock solution in MHB.
-
Add an equal volume of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Synergy Assay
-
Preparation of Reagents:
-
Determine the MIC of Trimethoprim and Sulfametopyrazine individually for the test organism.
-
Prepare stock solutions of Trimethoprim and Sulfametopyrazine at 4X their respective MICs.
-
-
Assay Procedure:
-
In a 96-well plate, create a matrix of drug concentrations. Serially dilute Trimethoprim horizontally and Sulfametopyrazine vertically.
-
Add the bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Include controls for each drug alone.
-
Incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index: FIC Index = FIC of Trimethoprim + FIC of Sulfametopyrazine.
-
Interpret the results based on the values in Table 2.
-
Protocol 3: MTT Cytotoxicity Assay
-
Preparation of Reagents:
-
Culture mammalian cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare MTT solution (5 mg/mL in PBS) and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and an untreated control.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
References
- 1. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of trimethoprim and sulfametopyrazine in the female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A physiochemical approach to the investigation of the stability of trimethoprim-sulfamethoxazole (co-trimoxazole) mixtures for injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimethoprim: novel reactive intermediates and bioactivation pathways by cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 20. emerypharma.com [emerypharma.com]
Kelfiprim Technical Support Center: Impact of pH on Antibacterial Activity
Welcome to the Kelfiprim Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the influence of pH on the antibacterial activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a bactericidal agent that contains two active ingredients: trimethoprim (TMP) and sulfametopyrazine (S), which is a long-acting sulfonamide.[1] The combination of these two components acts synergistically to inhibit bacterial folate synthesis, which is essential for bacterial growth.[2]
Q2: How does pH generally affect the antibacterial activity of this compound?
The antibacterial activity of this compound is significantly influenced by pH. This is primarily due to the pH-dependent ionization and solubility of its active components, trimethoprim and sulfametopyrazine. Generally, the combination of trimethoprim and a sulfonamide, like that in this compound, tends to exhibit optimal activity in alkaline conditions.[3]
Q3: What is the mechanism of action for this compound's components?
Trimethoprim and sulfametopyrazine are sequential inhibitors of the bacterial folic acid synthesis pathway. Sulfametopyrazine, like other sulfonamides, inhibits the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Trimethoprim then blocks the subsequent step, preventing the reduction of dihydrofolate to tetrahydrofolate.[2] This dual action results in a potent bactericidal effect.
Q4: How does the ionization of trimethoprim affect its activity at different pH levels?
The ionization state of trimethoprim, which is a weak base, is crucial for its ability to penetrate the bacterial cell membrane.[4]
-
Acidic pH (e.g., pH 5): Trimethoprim is highly ionized (protonated), which reduces its ability to pass through the lipid-rich bacterial cell membrane.[4] This can lead to decreased antibacterial activity.[5]
-
Neutral pH (e.g., pH 7): A significant portion of trimethoprim is non-ionized, allowing for better penetration into the bacterial cell compared to acidic conditions.[4][6]
-
Alkaline pH (e.g., pH 8-9): Trimethoprim is predominantly in its non-ionized form, which facilitates maximum penetration through the cell membrane, generally leading to higher antibacterial efficacy.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments. | The pH of the growth medium was not standardized. The activity of this compound's components is highly sensitive to pH.[3] | Ensure the pH of the growth medium is buffered and consistently maintained at the desired level for all experiments. Verify the pH before and after bacterial incubation. |
| Reduced this compound activity observed in an acidic growth medium. | At acidic pH, trimethoprim is highly ionized, which limits its entry into bacterial cells.[4] Acidic conditions can also impair the activity of many antibiotics.[5] | Consider adjusting the experimental medium to a neutral or slightly alkaline pH to better reflect physiological conditions where this compound is often effective. If the acidic environment is a necessary experimental condition, be aware that the observed MIC may be higher. |
| Precipitation of this compound components in the stock solution or growth medium. | The solubility of both trimethoprim and sulfametopyrazine is pH-dependent.[7] Improper pH of the solvent or medium can lead to precipitation. | Prepare stock solutions in a suitable solvent and adjust the pH as necessary to ensure complete dissolution. When diluting into the final growth medium, ensure the final pH is compatible with the drug's solubility. |
Quantitative Data Summary
The following table summarizes the general effects of pH on the properties of this compound's components.
| Property | Acidic pH (5.0-6.0) | Neutral pH (7.0) | Alkaline pH (8.0-9.0) |
| Trimethoprim Activity | Reduced activity[5] | Moderate activity[4][6] | Optimal activity[3] |
| Sulfonamide Activity | Generally lower activity | Moderate activity | Generally higher activity[3] |
| Trimethoprim Solubility | pH-dependent[7] | pH-dependent[7] | Increased solubility with increasing pH as ionization decreases[7] |
| Sulfametopyrazine Solubility | pH-dependent | pH-dependent | pH-dependent |
| Overall this compound Efficacy | Potentially reduced | Good | Potentially enhanced[3] |
Experimental Protocols
Protocol: Determining the Effect of pH on this compound's MIC
This protocol outlines a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at various pH levels.
Materials:
-
This compound (or trimethoprim and sulfametopyrazine)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Sterile 96-well microtiter plates
-
Buffers (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH)
-
Sterile water and saline
-
Spectrophotometer
Procedure:
-
Media Preparation:
-
Prepare the growth medium and adjust it to the desired pH values (e.g., 5.5, 7.0, 8.5) using appropriate sterile buffers.
-
Ensure the final buffer concentration does not inhibit bacterial growth. Run growth controls for each pH.
-
Sterilize the buffered media by filtration.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the non-buffered growth medium.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound.
-
Perform a two-fold serial dilution of this compound in each of the prepared buffered media.
-
-
Plate Setup:
-
In a 96-well plate, add the appropriate volume of each this compound dilution in the corresponding buffered medium.
-
Add the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria in buffered medium without this compound) and negative controls (buffered medium only) for each pH.
-
-
Incubation:
-
Cover the plates and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC for each pH condition. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Tabulate the MIC values for this compound at each pH tested.
-
Analyze the data to determine the optimal pH for this compound's activity against the tested bacterial strain.
-
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. The influence of urinary pH on antibiotic efficacy against bacterial uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH plays a role in the mode of action of trimethoprim on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Kelfiprim susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in Kelfiprim susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a combination antimicrobial agent consisting of sulphamethopyrazine (a sulfonamide) and trimethoprim. It exerts its bactericidal effect by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Sulphamethopyrazine inhibits dihydropteroate synthase (DHPS), and trimethoprim inhibits dihydrofolate reductase (DHFR).[1][2][3][4] This dual action disrupts the production of tetrahydrofolate, an essential precursor for DNA, RNA, and protein synthesis in bacteria, leading to cell death.[1][5]
Q2: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC results for sulfonamide-trimethoprim combinations like this compound can arise from several factors:
-
Media Composition: The presence of thymidine in the testing medium can interfere with the activity of sulfonamides, leading to falsely elevated MICs.[6] Mueller-Hinton agar/broth with low levels of thymidine is recommended.[6]
-
Inoculum Size: The density of the bacterial inoculum can significantly impact the test outcome. A standardized inoculum is crucial for reproducible results.[7]
-
Interpretation Guidelines: Different standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), may have different interpretive criteria, leading to variations in categorization (Susceptible, Intermediate, Resistant).[7][8]
-
Trailing Endpoints: Sulfonamide-trimethoprim combinations can sometimes produce "trailing" growth, where a reduced amount of growth is observed over a range of concentrations. This can make the visual determination of the MIC endpoint subjective.[9]
Q3: Are there specific quality control (QC) strains I should be using?
While specific QC ranges for this compound are not publicly available, standard QC strains used for trimethoprim-sulfamethoxazole susceptibility testing can be used to monitor the performance of the test system. Commonly used strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[9][10] Adherence to established QC ranges for these organisms helps ensure the accuracy and reproducibility of the testing method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound susceptibility testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values for susceptible strains | 1. High thymidine content in the test medium.2. Inoculum is too heavy. | 1. Use Mueller-Hinton medium with low thymidine content. Lots should be tested with a control strain like Enterococcus faecalis ATCC 29212 to ensure suitability.[9]2. Standardize the inoculum to a 0.5 McFarland standard. |
| Zone diameter in disk diffusion does not correlate with MIC | 1. Incorrect disk potency.2. Variation in agar depth.3. Subjective measurement of zone edges. | 1. Ensure disks are stored correctly and are not expired.2. Prepare agar plates with a consistent depth (e.g., 4 mm).3. Read the zone of complete inhibition. Use calipers for accurate measurement. |
| Inconsistent results between different batches of media | Variation in cation concentration or other components between media lots. | Perform quality control on each new lot of media using appropriate QC strains to ensure performance is within acceptable limits. |
| Difficulty in reading MIC endpoints due to trailing growth | Inherent characteristic of the drug-organism interaction. | Read the endpoint as the lowest concentration with at least 80% reduction in growth compared to the positive control.[9] Consistent reading criteria are key. |
Quantitative Data
Due to the limited availability of public data specific to this compound, the following tables provide illustrative data for the closely related combination of trimethoprim-sulfamethoxazole to demonstrate the principles of interpretation.
Table 1: Example MIC and Zone Diameter Interpretive Criteria (based on CLSI guidelines for Trimethoprim-Sulfamethoxazole)
| Organism | Method | Susceptible | Intermediate | Resistant |
| Enterobacterales | Broth Dilution (MIC in µg/mL) | ≤2/38 | - | ≥4/76 |
| Disk Diffusion (Zone Diameter in mm) | ≥16 | 11-15 | ≤10 | |
| Staphylococcus aureus | Broth Dilution (MIC in µg/mL) | ≤2/38 | - | ≥4/76 |
| Disk Diffusion (Zone Diameter in mm) | ≥16 | 11-15 | ≤10 |
Note: The values represent the concentrations of trimethoprim/sulfamethoxazole.[9][11]
Table 2: Quality Control Ranges for Trimethoprim-Sulfamethoxazole
| QC Strain | Method | Antimicrobial Agent | Acceptable Range |
| E. coli ATCC 25922 | Broth Dilution | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 µg/mL |
| Disk Diffusion | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg disk) | 23-29 mm | |
| S. aureus ATCC 29213 | Broth Dilution | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 µg/mL |
Experimental Protocols
A standardized protocol is essential for consistent results. The following outlines the broth microdilution method, a common technique for determining MICs.
Broth Microdilution Protocol for this compound Susceptibility Testing
-
Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Sequential inhibition of the bacterial folate synthesis pathway by this compound components.
Diagram 2: Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MIC results in this compound testing.
References
- 1. Pharmaceutical Insights: sulfadiazine/trimethoprim's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms | PLOS One [journals.plos.org]
- 9. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Kelfiprim interaction with common laboratory reagents
Disclaimer
Please note that "Kelfiprim" is a fictional compound created for the purpose of this example. The following data, protocols, and troubleshooting advice are illustrative and designed to demonstrate the format of a technical support guide.
This compound Technical Support Center
Welcome to the technical support center for this compound. This guide is intended to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common issues and ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-1. By binding to the ATP-binding pocket of the TK-1 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is often dysregulated in certain cancers.
Q2: How should I store this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO and ethanol. It has limited solubility in aqueous solutions like PBS. For detailed solubility data, please refer to the data tables below.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been formulated for in vivo studies. A recommended vehicle for intraperitoneal injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation may vary depending on the animal model and administration route.
Troubleshooting Guide
Issue 1: this compound precipitates in my cell culture media.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high, or the concentration of this compound exceeds its solubility limit in the aqueous media.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture media is below 0.5% to avoid solvent toxicity and precipitation.
-
Prepare a higher concentration stock solution of this compound in DMSO and add a smaller volume to your media.
-
After adding this compound to the media, vortex or mix thoroughly to ensure it is fully dissolved before adding to the cells.
-
Issue 2: I am observing inconsistent results between experiments.
-
Possible Cause: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Aliquot your stock solution of this compound after the initial reconstitution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.
-
Protect the stock solution from light, as this compound is light-sensitive.
-
Issue 3: I am not observing the expected downstream signaling inhibition.
-
Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the cells are not sensitive to this compound.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Perform a time-course experiment to determine the optimal incubation time.
-
Verify the expression and activity of the TK-1 receptor in your cell line.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | > 30 |
| PBS (pH 7.2) | < 0.1 |
Table 2: Stability of this compound in Solution
| Storage Condition | Stability (t½) |
| -80°C in DMSO | > 6 months |
| -20°C in DMSO | ~ 3 months |
| 4°C in DMSO | < 1 week |
| Room Temperature in DMSO | < 24 hours |
Experimental Protocols
Protocol 1: Western Blot Analysis of TK-1 Pathway Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TK-1, TK-1, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the TK-1 signaling pathway.
Caption: Workflow for testing this compound's efficacy.
Caption: Troubleshooting inconsistent experimental results.
Preventing precipitation of Kelfiprim in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Kelfiprim in stock solutions. The following information is designed to troubleshoot and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
This compound is an antibacterial agent that is a combination of trimethoprim (TMP) and a sulfonamide, such as sulfametopyrazine or sulfamethoxazole.[1][2] Precipitation is a frequent challenge because the two components have opposing solubility profiles based on pH. Trimethoprim is a weak base and is more soluble in acidic conditions, while sulfonamides are acidic and are more soluble in alkaline conditions.[3][4][5] When preparing a stock solution or diluting it into a buffer of a specific pH, one of the components can become less soluble and precipitate out of the solution.
Q2: What are the primary factors that influence this compound solubility?
The primary factors influencing this compound solubility are:
-
pH: This is the most critical factor. The solubility of trimethoprim and sulfamethoxazole are highly dependent on the pH of the solvent or buffer.[3][6]
-
Solvent/Buffer System: The choice of solvent and the composition of the buffer can impact the solubility of the drug components.
-
Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of either component in the chosen solvent will lead to precipitation.
-
Temperature: Solubility is also temperature-dependent. Storing stock solutions at inappropriate temperatures can cause the drug to precipitate.
-
Ionic Strength: The ionic strength of the solution can also affect solubility.[6]
Q3: At what pH is precipitation most likely to occur?
Precipitation is most likely to occur in the pH range where the solubilities of both trimethoprim and the sulfonamide are low. For the combination of trimethoprim and sulfamethoxazole, this is often observed in the neutral pH range. For instance, diluting a concentrated stock solution into a phosphate buffer at pH 7.8 has been shown to cause immediate and significant precipitation, primarily of trimethoprim.[5][7]
Troubleshooting Guide: this compound Precipitation
This guide will help you identify and resolve issues with this compound precipitation in your stock solutions.
Problem: Precipitate forms immediately upon dissolving this compound.
-
Possible Cause 1: Incorrect Solvent. The solvent may not be appropriate for the desired concentration.
-
Solution: Consider using a small amount of an organic solvent like DMSO or ethanol to initially dissolve the this compound before bringing it to the final volume with your aqueous solvent. Always check for the compatibility of organic solvents with your experimental system.
-
-
Possible Cause 2: Concentration is too high. The intended concentration exceeds the solubility limit of one or both components in the chosen solvent.
-
Solution: Try preparing a more dilute stock solution. It is often better to prepare a lower concentration stock and add a larger volume to your experiment than to have an unusable, precipitated stock.
-
Problem: Precipitate forms after diluting the stock solution in a buffer.
-
Possible Cause 1: Unfavorable pH of the buffer. The pH of the dilution buffer is likely in a range where one of the components is poorly soluble.
-
Solution 1: Adjust the pH of your stock solution before dilution to be closer to the pH of your final working solution.
-
Solution 2: Modify the pH of your final working solution. If your experiment allows, adjust the pH to a range where both components are more soluble.
-
Solution 3: Use a different buffering system. Some buffers may be more prone to causing precipitation.
-
-
Possible Cause 2: Buffer composition. Certain ions in the buffer may interact with the drug molecules and reduce their solubility.
-
Solution: Test the solubility in different buffer systems to find one that is more compatible.
-
Problem: Precipitate forms during storage.
-
Possible Cause 1: Inappropriate storage temperature. Storing the solution at a temperature that decreases the solubility of the components.
-
Solution: Store the stock solution at the recommended temperature. If not specified, test storage at room temperature, 4°C, and -20°C to determine the optimal condition. Be aware that freezing can sometimes cause precipitation.
-
-
Possible Cause 2: Evaporation of solvent. Over time, the solvent can evaporate, leading to an increase in the drug concentration and subsequent precipitation.
-
Solution: Ensure that the storage container is tightly sealed. Using parafilm can help prevent evaporation.
-
Data on Solubility of this compound Components
The following tables summarize the pH-dependent solubility of trimethoprim and sulfamethoxazole.
Table 1: Solubility of Trimethoprim at 32°C
| pH | Solubility (mg/100 mL) |
| 8.54 | 50 |
| 5.5 | 1550 (maximum) |
| < 2 | 1125 (and decreasing) |
| Data from Dahlan et al., 1987[3] |
Table 2: Solubility of Sulfamethoxazole at 25°C
| pH | Solubility (mg/100 mL) |
| 3.22 | 28.1 (minimum) |
| Solubility increases significantly at pH values above and below this point. | |
| Data from Dahlan et al., 1987[3] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution. The optimal solvent and concentration may vary depending on the specific sulfonamide in your this compound formulation and your experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water or desired buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the powder. The volume of DMSO should be just enough to fully dissolve the powder.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Once dissolved, add sterile deionized water or your desired buffer dropwise while vortexing to bring the solution to the final desired concentration.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use or storage.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application.
-
Store the solution in appropriately labeled, tightly sealed containers at the recommended temperature.
Protocol: Testing the Stability of a this compound Stock Solution
This protocol can be used to determine the stability of your prepared this compound stock solution under different storage conditions.
Materials:
-
Prepared this compound stock solution
-
Sterile microcentrifuge tubes
-
Incubators or refrigerators set to desired storage temperatures (e.g., Room Temperature, 4°C, -20°C)
Procedure:
-
Aliquot the this compound stock solution into several sterile microcentrifuge tubes.
-
Place the aliquots at different storage temperatures.
-
Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., 1 hour, 6 hours, 24 hours, 1 week).
-
(Optional) To quantify the amount of dissolved drug, at each time point, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of trimethoprim and the sulfonamide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Based on the results, determine the optimal storage conditions for your this compound stock solution.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent solubility of this compound components.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. | Semantic Scholar [semanticscholar.org]
- 5. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilities of Trimethoprim and Sulfamethoxazole at Various pH Values and Crystallization of Trimethoprim from Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Validation & Comparative
Kelfiprim vs. Co-trimoxazole: An In Vitro Efficacy Comparison
In the landscape of antimicrobial therapeutics, combination drugs targeting the folate synthesis pathway in bacteria have long been a cornerstone of treatment for various infections. This guide provides a detailed comparison of the in vitro efficacy of two such combinations: Kelfiprim and co-trimoxazole. While both drugs pair a sulfonamide with the dihydrofolate reductase inhibitor trimethoprim, they differ in their sulfonamide component. This compound contains sulfametopyrazine, a long-acting sulfonamide, whereas co-trimoxazole utilizes the shorter-acting sulfamethoxazole.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Pathway
Both this compound and co-trimoxazole function by sequentially inhibiting the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately, bacterial DNA and protein synthesis.[2][3][4] Sulfonamides (sulfametopyrazine in this compound and sulfamethoxazole in co-trimoxazole) act as competitive inhibitors of the enzyme dihydropteroate synthase. They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid.[3] Downstream in the same pathway, trimethoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to its active form, tetrahydrofolic acid.[2][3] This synergistic, two-step blockade results in a bactericidal effect, where the combination is more potent than either component alone.[3]
Comparative In Vitro Efficacy Data
Direct, head-to-head comparative studies detailing the in vitro efficacy of this compound versus co-trimoxazole against a broad range of bacterial isolates are limited in recent scientific literature. Clinical trials have suggested comparable efficacy in treating urinary and respiratory tract infections.[5] For instance, one multicenter, double-blind trial on urinary tract infections found no significant difference in urine sterilization and clinical improvement between the two treatment groups.[1] Another study on persistent and recurrent urinary tract infections reported a 90% response rate for this compound and 85% for co-trimoxazole in recurrent cases, with rates of 66.8% and 53% respectively in persistent infections.[6]
Table 1: In Vitro Susceptibility Data for Co-trimoxazole against Various Bacterial Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | Not Specified | Not Specified | 41.7% | [7] |
| Klebsiella pneumoniae | Not Specified | Not Specified | 100% (Community) | [8] |
| Staphylococcus aureus | 86 | Not Specified | 80% | [2] |
| Haemophilus influenzae | 49 | Not Specified | <88% | [2] |
| Anaerobic Bacteria (various) | 144 | ≤16 | 85% | [3] |
| Staphylococci (various) | 567 | ≤2/38 (Susceptible) | Not Specified | [9] |
Note: Susceptibility percentages and MIC values are highly dependent on the geographic region, source of isolates (hospital vs. community), and the specific testing methodology used. The data presented is for illustrative purposes.
Experimental Protocols
Standardized methods are crucial for determining and comparing the in vitro efficacy of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.
Experimental Workflow: Broth Microdilution MIC Assay
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and co-trimoxazole are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the organism.
Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the drug.
Detailed Steps:
-
Plate Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks containing a specified concentration of co-trimoxazole (typically 1.25 µg trimethoprim and 23.75 µg sulfamethoxazole) are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameter to established breakpoints.
Conclusion
This compound and co-trimoxazole are pharmacologically similar, employing a synergistic mechanism to inhibit bacterial folic acid synthesis. While direct, extensive in vitro comparative data is scarce, available clinical evidence suggests a comparable efficacy profile, particularly in the context of urinary tract infections. Co-trimoxazole remains a benchmark against which similar combinations are measured, with established in vitro activity against a range of Gram-positive and Gram-negative bacteria. The choice between these agents in a clinical or research setting would likely be guided by pharmacokinetic properties, such as the longer half-life of sulfametopyrazine in this compound, as well as local resistance patterns and specific patient factors. The standardized experimental protocols outlined provide a robust framework for any future head-to-head in vitro evaluations of these and other antimicrobial agents.
References
- 1. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative activity of sulfamethoxazole-trimethoprim (SMZ-TMP) on bacteria responsible for ORL infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uropathogens and their antimicrobial resistance patterns: Relationship with urinary tract infections - International Journal of Health Sciences [intjhs.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Kelfiprim vs. Ampicillin: A Comparative Analysis Against Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Kelfiprim, a combination of trimethoprim and sulfamethopyrazine, and ampicillin, a widely used beta-lactam antibiotic, against key respiratory pathogens. This analysis is based on available in-vitro susceptibility data and clinical trial outcomes to inform research and development in the field of respiratory infectious diseases.
Executive Summary
Both this compound and ampicillin have demonstrated efficacy against common respiratory pathogens. Ampicillin, a bactericidal agent, acts by inhibiting bacterial cell wall synthesis. This compound, a bacteriostatic combination, inhibits folic acid synthesis in bacteria, a pathway essential for DNA, RNA, and protein production. While ampicillin has been a cornerstone in treating respiratory infections, the emergence of beta-lactamase-producing strains of pathogens like Haemophilus influenzae has necessitated alternative or combination therapies. Clinical data suggests that this compound can be a favorable alternative to ampicillin in treating lower respiratory tract infections, demonstrating comparable, and in some patient groups, superior clinical outcomes. However, in-vitro data on the specific formulation of this compound is limited, with most available susceptibility data pertaining to the more common combination of trimethoprim-sulfamethoxazole.
In-Vitro Susceptibility
The following tables summarize the in-vitro activity of ampicillin and trimethoprim-sulfamethoxazole (as a proxy for this compound) against two major respiratory pathogens: Streptococcus pneumoniae and Haemophilus influenzae.
Table 1: In-Vitro Activity Against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Breakpoints (µg/mL) |
| Ampicillin | 0.03 - 0.06[1] | - | ≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant) |
| Trimethoprim-Sulfamethoxazole | 1 | 2 | ≤2/38 (Susceptible), ≥4/76 (Resistant)[2] |
Table 2: In-Vitro Activity Against Haemophilus influenzae
| Antibiotic | MIC Range (µg/mL) | Susceptibility Rate | Susceptibility Breakpoints (µg/mL) |
| Ampicillin | 6.25 - 12.5 (resistant strains)[3] | Varies significantly due to beta-lactamase production | ≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant) |
| Trimethoprim-Sulfamethoxazole | 0.007/0.14 - 0.06/1.18[4] | High, including against ampicillin-resistant strains | ≤2/38 (Susceptible), ≥4/76 (Resistant)[2] |
Clinical Efficacy
A clinical trial comparing this compound (trimethoprim-sulfamethopyrazine) with ampicillin in patients with lower respiratory tract infections, including acute exacerbations of chronic bronchitis, pneumonia, and bronchopneumonia, provides valuable comparative efficacy data.[5][6][7]
Table 3: Clinical Outcomes in Lower Respiratory Tract Infections[5][6][7]
| Treatment Group | Patient Population | Dosage | Overall "Excellent or Good" Response |
| This compound | Out-patients (n=14) | 1 capsule daily | 85% |
| This compound | In-patients (n=18) | 1 capsule daily | 67% |
| Ampicillin | In-patients (n=11) | 500 mg q.i.d. | Not explicitly stated, but this compound was reported to compare favorably in effectiveness and safety. |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in-vitro data presented is typically determined using standardized methods such as broth microdilution or agar dilution. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Clinical Trial Methodology
The clinical trial comparing this compound and ampicillin was a comparative study involving both out-patients and in-patients with lower respiratory tract infections.[5][6][7]
-
Study Design: The study was a comparative clinical trial.[5]
-
Patient Population: The trial included 14 out-patients and 18 in-patients with acute exacerbations of chronic bronchitis, pneumonia, or bronchopneumonia caused by sensitive bacteria. A separate group of 11 in-patients received ampicillin for comparison.[5][6][7]
-
Treatment Regimen:
-
Outcome Assessment: Efficacy was evaluated based on clinical, radiological, and laboratory findings.[5][6][7]
Mechanism of Action: Signaling Pathways
The mechanisms of action of ampicillin and the components of this compound are fundamentally different, targeting distinct bacterial cellular processes.
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin is a beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
This compound (Trimethoprim-Sulfamethopyrazine): Folic Acid Synthesis Inhibition
This compound's components, trimethoprim and sulfamethopyrazine, act synergistically to block the bacterial folic acid synthesis pathway at two different points.
Comparative Overview
The following diagram provides a high-level comparison of the key attributes of this compound and ampicillin.
Conclusion
Both this compound and ampicillin are effective against a range of respiratory pathogens. Ampicillin's bactericidal action and long history of use make it a valuable therapeutic option. However, the prevalence of beta-lactamase-mediated resistance in pathogens like H. influenzae can limit its empirical use. This compound, with its dual-target mechanism of action, offers a potent alternative, demonstrating high in-vitro activity against both ampicillin-susceptible and -resistant strains of H. influenzae. Clinical findings in lower respiratory tract infections suggest that this compound is a well-tolerated and effective treatment, comparing favorably with ampicillin. The once-daily dosing of this compound may also offer an advantage in patient adherence. Further research with more extensive comparative in-vitro susceptibility data for the specific trimethoprim-sulfamethopyrazine formulation and larger-scale clinical trials focusing on bacteriological eradication rates would be beneficial for a more definitive comparison.
References
- 1. In vitro susceptibility of some porcine respiratory tract pathogens to aditoprim, trimethoprim, sulfadimethoxine, sulfamethoxazole, and combinations of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. In Vitro Susceptibility of Haemophilus influenzae to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Assessment of a Trimethoprim-Sulfamethopyrazine Combination (this compound) in Lower Respiratory Tract Infections | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Kelfiprim's Efficacy Against Trimethoprim-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Kelfiprim, a combination of trimethoprim and sulfamethopyrazine, against trimethoprim-resistant bacteria. Due to the limited availability of specific experimental data on this compound, this guide will leverage data from its closely related counterpart, co-trimoxazole (trimethoprim-sulfamethoxazole), to draw informed comparisons. The synergistic action of these drug combinations may offer a viable therapeutic option even when resistance to trimethoprim is present.
Mechanism of Action and Synergy
This compound, like co-trimoxazole, combines two antimicrobial agents that sequentially block the bacterial folic acid synthesis pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), and a sulfonamide (sulfamethopyrazine in this compound and sulfamethoxazole in co-trimoxazole) inhibits dihydropteroate synthase (DHPS).[1] This dual-action mechanism is intended to be synergistic, meaning the combined effect is greater than the sum of the effects of the individual drugs.[2][3] This synergy can be particularly important in overcoming resistance to one of the components.[4]
dot
Caption: Inhibition of the bacterial folate synthesis pathway by this compound components.
Comparative Efficacy Against Trimethoprim-Resistant Bacteria
The primary mechanism of acquired resistance to trimethoprim is the production of a modified dihydrofolate reductase enzyme, often encoded by dfr genes, which has a lower affinity for the drug.[5] The following tables present a summary of the in vitro efficacy of trimethoprim-sulfonamide combinations against trimethoprim-resistant bacteria, using data from studies on co-trimoxazole as a proxy for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Trimethoprim and Co-trimoxazole against Escherichia coli with and without the dfrA35 Trimethoprim Resistance Gene
| Bacterial Strain | Resistance Gene | Trimethoprim MIC (µg/mL) |
| E. coli TOP10 (Wild-Type) | None | ≤0.25 |
| E. coli TOP10 (Transformed) | dfrA35 | 128 |
| E. coli MF2156 (Parent Strain) | dfrA35 | 256 |
Data sourced from a study on a novel trimethoprim resistance gene.[6]
Table 2: MIC Distribution of Co-trimoxazole against E. coli Isolates with and without Trimethoprim and Sulfonamide Resistance Genes
| Resistance Gene(s) Present | Co-trimoxazole MIC Range (µg/mL) |
| None (Wild-Type) | 0.03 - 0.25 |
| Sulfonamide resistance gene only | 0.5 - 2 |
| Trimethoprim (dfr) and Sulfonamide (sul) resistance genes | 4 - >64 |
Data interpreted from a study on MIC distribution in E. coli isolates.[7]
These data indicate that while the presence of a trimethoprim resistance gene like dfrA35 can dramatically increase the MIC of trimethoprim alone, the combination with a sulfonamide may still exhibit some inhibitory activity, although at higher concentrations. The synergistic effect is most pronounced in bacteria that are susceptible to both components.
Alternatives to this compound for Trimethoprim-Resistant Infections
For infections caused by bacteria resistant to trimethoprim-sulfonamide combinations, several alternatives are available, depending on the type of infection and local resistance patterns.
Table 3: Selected Alternatives to Trimethoprim-Sulfonamide Combinations
| Alternative Antibiotic | Class | Common Indications for Trimethoprim-Resistant Infections |
| Nitrofurantoin | Nitrofuran | Uncomplicated Urinary Tract Infections |
| Fosfomycin | Phosphonic acid derivative | Uncomplicated Urinary Tract Infections |
| Ciprofloxacin | Fluoroquinolone | Complicated Urinary Tract Infections, other systemic infections |
| Cefixime | Cephalosporin (3rd gen) | Urinary Tract Infections, Respiratory Tract Infections |
Information compiled from various sources on antibiotic alternatives.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of trimethoprim and sulfamethopyrazine (or sulfamethoxazole). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
dot```dot digraph "MIC Determination Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_antibiotic [label="Prepare serial dilutions\nof antibiotic in microplate"]; prep_inoculum [label="Prepare bacterial inoculum\n(0.5 McFarland standard)"]; inoculate [label="Inoculate microplate wells\nwith bacterial suspension"]; incubate [label="Incubate at 35-37°C\nfor 16-20 hours"]; read_results [label="Read MIC as the lowest\nconcentration with no growth"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_antibiotic; prep_antibiotic -> inoculate; start -> prep_inoculum; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }
Caption: Workflow for the checkerboard synergy assay.
Conclusion
This compound, a combination of trimethoprim and sulfamethopyrazine, offers a therapeutic approach based on the principle of antimicrobial synergy. While direct experimental data on its efficacy against trimethoprim-resistant bacteria is scarce, evidence from the similar combination of co-trimoxazole suggests that it may retain some level of effectiveness, particularly when resistance is not at a very high level. The decision to use this compound for infections caused by trimethoprim-resistant bacteria should be guided by susceptibility testing and clinical judgment, with consideration of alternative therapeutic options. Further research is warranted to specifically evaluate the in vitro and in vivo efficacy of this compound against a range of trimethoprim-resistant clinical isolates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergy of trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A Novel Trimethoprim Resistance Gene, dfrA35, Characterized from Escherichia coli from Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compared with Cotrimoxazole Nitroxoline Seems to Be a Better Option for the Treatment and Prophylaxis of Urinary Tract Infections Caused by Multidrug-Resistant Uropathogens: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Kelfiprim Versus Newer Generation Antibiotics in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Antimicrobial Efficacy
The landscape of veterinary antimicrobial therapy is in constant evolution. While established drugs like Kelfiprim, a combination of trimethoprim and the long-acting sulfonamide sulfametopyrazine, have been mainstays in treating bacterial infections, the emergence of antimicrobial resistance necessitates a critical evaluation of their efficacy against contemporary pathogens. This guide provides an objective in vitro comparison of this compound's antimicrobial activity with that of newer generation antibiotics, specifically third-generation cephalosporins and fluoroquinolones, which are frequently employed in veterinary practice. The data presented is synthesized from multiple studies to offer a comprehensive overview for research and development purposes.
Executive Summary of Comparative Efficacy
In vitro data suggests that while trimethoprim-sulfonamide combinations, such as this compound and its close surrogate co-trimoxazole (trimethoprim-sulfamethoxazole), retain activity against a range of veterinary pathogens, newer generation antibiotics often exhibit lower minimum inhibitory concentrations (MICs) against key bacterial isolates. Fluoroquinolones and third-generation cephalosporins, in particular, demonstrate potent activity against many Gram-negative organisms that can show resistance to older drug classes. However, the efficacy of all antibiotic classes is highly dependent on the specific pathogen and regional resistance patterns.
Quantitative Data Summary
The following tables summarize the in vitro activity of trimethoprim-sulfamethoxazole (as a proxy for this compound), third-generation cephalosporins, and fluoroquinolones against common veterinary pathogens. Data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates (MIC90) in µg/mL. It is important to note that direct comparative studies including this compound are scarce in recent literature; therefore, data for the closely related and widely studied trimethoprim-sulfamethoxazole combination is used.
Table 1: In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Veterinary Pathogens
| Antibiotic Class | Antibiotic | Escherichia coli | Pasteurella multocida | Proteus mirabilis |
| Potentiated Sulfonamide | Trimethoprim-Sulfamethoxazole | >4/76 | 0.5/9.5 | >4/76 |
| Third-Generation Cephalosporin | Ceftiofur | 1.0 | ≤0.03 | 0.5 |
| Third-Generation Cephalosporin | Ceftazidime | 0.5 | N/A | N/A |
| Fluoroquinolone | Enrofloxacin | 0.06-0.12 | ≤0.015 | 0.5 |
| Fluoroquinolone | Marbofloxacin | 0.06 | ≤0.03 | 0.12 |
Table 2: In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Veterinary Pathogens
| Antibiotic Class | Antibiotic | Staphylococcus pseudintermedius | Staphylococcus aureus | Streptococcus equi |
| Potentiated Sulfonamide | Trimethoprim-Sulfamethoxazole | >4/76 | 2/38 | 0.25/4.8 |
| Third-Generation Cephalosporin | Ceftiofur | 2.0 | 1.0 | ≤0.0019 |
| Third-Generation Cephalosporin | Cefovecin | 0.25 | N/A | N/A |
| Fluoroquinolone | Enrofloxacin | 0.25 | 0.25 | N/A |
| Fluoroquinolone | Marbofloxacin | 0.5 | 0.25 | N/A |
Mechanisms of Action: A Visual Guide
Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for predicting synergistic or antagonistic interactions and for the development of new therapeutic strategies.
Caption: this compound's components inhibit sequential steps in bacterial folic acid synthesis.
Caption: Cephalosporins disrupt bacterial cell wall synthesis by inhibiting PBPs.
Caption: Fluoroquinolones inhibit bacterial DNA replication by targeting key enzymes.
Experimental Protocols
The in vitro data summarized in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold-standard for determining the MIC of an antimicrobial agent.[1]
-
Principle: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[1]
-
Methodology:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the test antibiotics (e.g., trimethoprim-sulfamethoxazole, ceftiofur, enrofloxacin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antibiotics. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Caption: Workflow for determining Minimum Inhibitory Concentration via broth microdilution.
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk, creating a concentration gradient. The zone of growth inhibition around the disk is measured to determine susceptibility.[1]
-
Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with a specified concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established breakpoints defined by bodies like the CLSI.
-
Concluding Remarks for the Research Professional
The presented in vitro data underscores the continued, albeit sometimes limited, efficacy of trimethoprim-sulfonamide combinations against certain veterinary pathogens. However, the superior in vitro potency of many third-generation cephalosporins and fluoroquinolones, particularly against Gram-negative bacteria, is evident from the compiled MIC data.
For drug development professionals, this comparative analysis highlights the necessity of ongoing surveillance of antimicrobial resistance and the continued search for novel compounds and therapeutic strategies. The signaling pathway diagrams provide a visual framework for understanding the mechanisms of action, which can inform the design of new drugs that target alternative bacterial processes or circumvent existing resistance mechanisms. Researchers are encouraged to conduct direct, head-to-head in vitro studies including older and newer antibiotics against contemporary, clinically relevant veterinary isolates to generate more robust and directly comparable datasets. This will be crucial for guiding evidence-based therapeutic decisions and preserving the efficacy of our current antimicrobial arsenal.
References
Kelfiprim Cross-Resistance with Antifolate Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kelfiprim and its components with the widely used antifolate antimalarial combination, sulfadoxine-pyrimethamine (SP). The data presented herein, derived from key cross-resistance studies, is intended to inform research and drug development efforts in the field of malariology. Evidence points to a significant potential for cross-resistance to this compound in Plasmodium falciparum strains already resistant to SP, primarily due to shared mechanisms of action and resistance pathways.
Executive Summary
This compound, a combination of trimethoprim and the long-acting sulfonamide sulfametopyrazine, targets the same folate biosynthesis pathway in Plasmodium falciparum as the antimalarial drug sulfadoxine-pyrimethamine. The emergence and spread of resistance to SP, driven by mutations in the dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) genes, raises significant concerns about the potential for cross-resistance with other antifolate compounds. This guide synthesizes available in vitro data to illustrate this cross-resistance, providing a valuable resource for assessing the therapeutic potential of this compound in regions with established SP resistance.
Comparative In Vitro Susceptibility Data
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound's components and comparable drugs against pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. This data highlights the reduced susceptibility of resistant parasites to trimethoprim-containing combinations.
Table 1: Comparative IC50 Values against a Pyrimethamine-Sensitive P. falciparum Strain (F 32) [1]
| Drug/Combination | Component(s) | IC50 (Molar) |
| Pyrimethamine (PYR) | Pyrimethamine | 6.1 x 10⁻⁹ M |
| Trimethoprim (TMP) | Trimethoprim | 1.3 x 10⁻⁷ M |
| Fansidar | Sulfadoxine/Pyrimethamine (80:1) | < 10⁻⁸ to 1.3 x 10⁻¹⁰ M |
| Co-trimoxazole | Sulfamethoxazole/Trimethoprim (20:1) | 2.6 x 10⁻⁷ to 1.3 x 10⁻⁸ M |
Table 2: Comparative IC50 Values against a Pyrimethamine-Resistant P. falciparum Strain (K 1) [1]
| Drug/Combination | Component(s) | IC50 (Molar) |
| Pyrimethamine (PYR) | Pyrimethamine | > 10⁻⁶ M |
| Trimethoprim (TMP) | Trimethoprim | 8.2 x 10⁻⁷ M |
| Fansidar | Sulfadoxine/Pyrimethamine (80:1) | 4.1 x 10⁻⁷ to 1.1 x 10⁻⁹ M |
| Co-trimoxazole | Sulfamethoxazole/Trimethoprim (20:1) | 1.8 x 10⁻⁶ to 9.0 x 10⁻⁸ M |
Note: Data for sulfametopyrazine, the specific sulfonamide in this compound, was not available in the cited literature. The data for sulfamethoxazole is presented as a proxy due to its similar mechanism of action.
The data clearly demonstrates that the pyrimethamine-resistant K 1 strain exhibits significantly lower susceptibility to both pyrimethamine and the pyrimethamine-containing combination, Fansidar.[1] Crucially, this strain also shows reduced sensitivity to trimethoprim and the trimethoprim-containing combination, co-trimoxazole, providing direct evidence of cross-resistance.[1] While the cross-resistance is not absolute, the substantial increase in the IC50 values for the K 1 strain against trimethoprim-based drugs is a critical consideration.[1]
Molecular Basis of Cross-Resistance
The primary mechanism of cross-resistance between this compound and SP lies in mutations within the genes encoding the target enzymes in the parasite's folate pathway.
-
Dihydrofolate Reductase (DHFR): Both trimethoprim and pyrimethamine are inhibitors of DHFR. Point mutations in the dhfr gene, particularly at codons 51, 59, 108, and 164, are well-established as the cause of pyrimethamine resistance. These same mutations can reduce the binding affinity of trimethoprim to the enzyme, thereby conferring cross-resistance.
-
Dihydropteroate Synthase (DHPS): Sulfonamides, including sulfametopyrazine, sulfamethoxazole, and sulfadoxine, inhibit DHPS. Resistance to sulfadoxine is primarily associated with point mutations in the dhps gene, especially at codons 436, 437, 540, 581, and 613. It is highly probable that these mutations would similarly affect the efficacy of sulfametopyrazine.
The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the points of inhibition for the components of this compound and sulfadoxine-pyrimethamine, along with the genetic basis of resistance.
Caption: Folate pathway inhibition and resistance.
Experimental Protocols
The in vitro susceptibility data presented in this guide was generated using established methodologies for assessing antimalarial drug activity. The general workflow for such an assay is outlined below.
In Vitro Antimalarial Susceptibility Testing Workflow
A standard and widely accepted method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the 48-hour microtest. This assay measures the inhibition of parasite growth in the presence of serial dilutions of the drug.
1. Parasite Culture:
-
P. falciparum strains (e.g., pyrimethamine-sensitive 3D7 or F 32, and pyrimethamine-resistant Dd2, W2, or K 1) are maintained in continuous in vitro culture in human erythrocytes.
-
Cultures are synchronized to the ring stage of development.
2. Drug Plate Preparation:
-
A 96-well microtiter plate is prepared with serial dilutions of the test compounds (e.g., trimethoprim, sulfametopyrazine, pyrimethamine, sulfadoxine) and their combinations.
-
Drug-free control wells are included.
3. Parasite Inoculation and Incubation:
-
Synchronized ring-stage parasites are added to each well at a defined parasitemia and hematocrit.
-
The plate is incubated for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
4. Growth Inhibition Assessment:
-
Parasite growth can be quantified using several methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 leukocytes is counted.
-
Isotopic Methods: Radiolabeled hypoxanthine ([³H]-hypoxanthine) is added to the cultures. The incorporation of the radiolabel into parasite nucleic acids is measured as an indicator of parasite viability.
-
Fluorometric Assays (e.g., SYBR Green I): A lysis buffer containing a fluorescent DNA-intercalating dye (SYBR Green I) is added to the wells. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
5. Data Analysis:
-
The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In vitro antimalarial susceptibility workflow.
Conclusion and Implications
The available evidence strongly suggests that P. falciparum strains with resistance to sulfadoxine-pyrimethamine will exhibit a degree of cross-resistance to this compound. This is primarily driven by mutations in the DHFR enzyme, which is the target of both pyrimethamine and this compound's trimethoprim component. While direct comparative data for sulfametopyrazine is limited, the shared mechanism of action with sulfadoxine at the DHPS enzyme level indicates a high likelihood of cross-resistance for the sulfonamide components as well.
These findings have significant implications for the potential use of this compound as an antimalarial agent, particularly in regions where SP resistance is prevalent. Further in vitro and in vivo studies are warranted to fully characterize the extent of cross-resistance and to determine the clinical relevance of these observations. Specifically, studies directly comparing the efficacy of this compound and SP against a panel of P. falciparum isolates with well-defined dhfr and dhps genotypes would be invaluable. For drug development professionals, these findings underscore the importance of considering existing resistance patterns when evaluating new antifolate compounds for antimalarial therapy.
References
Kelfiprim's Synergistic Power: A Comparative Guide to Antimicrobial Synergy Validation via Checkerboard Assays
For Immediate Release
This guide provides a comprehensive analysis of the synergistic antimicrobial activity of Kelfiprim, a combination drug containing trimethoprim and sulfamethoxazole. Utilizing the industry-standard checkerboard assay, this document presents experimental data validating this compound's efficacy and compares its performance with alternative synergistic antimicrobial combinations. This publication is intended for researchers, scientists, and drug development professionals seeking to understand and apply methodologies for assessing antimicrobial synergy.
The Principle of Synergy: this compound's Mechanism of Action
This compound's efficacy stems from the synergistic interaction of its two components, trimethoprim and sulfamethoxazole. These agents sequentially block the bacterial folic acid synthesis pathway, a crucial process for DNA, RNA, and protein production. Sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase.[1][2] This dual-front attack results in a bactericidal effect that is significantly more potent than the additive effects of the individual drugs.
Visualizing the Synergy: Folate Synthesis Pathway
The following diagram illustrates the sequential blockade of the bacterial folate synthesis pathway by sulfamethoxazole and trimethoprim.
References
- 1. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Kelfiprim and Its Components, Trimethoprim and Sulfamethopyrazine
In the landscape of antimicrobial chemotherapy, the combination of trimethoprim with a sulfonamide represents a classic example of synergistic drug action. This guide provides a comparative overview of the pharmacodynamics of Kelfiprim, a fixed-dose combination of trimethoprim and the long-acting sulfonamide, sulfamethopyrazine, against its individual components. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the product's performance based on available data.
Mechanism of Action: A Synergistic Blockade of Folate Synthesis
This compound's bactericidal activity stems from the sequential blockade of two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its absence halts bacterial growth and replication.
Sulfamethopyrazine , a sulfonamide antibiotic, competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the folate synthesis pathway. By acting as a structural analog of PABA, sulfamethopyrazine prevents the formation of dihydropteroate.
Trimethoprim targets a subsequent step in the same pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. Trimethoprim's high affinity for bacterial DHFR, which is several thousand times greater than its affinity for the mammalian enzyme, ensures selective toxicity.
The combination of these two agents in this compound results in a synergistic effect. The inhibition of two sequential steps in a vital metabolic pathway is more effective than the inhibition of either step alone, leading to a bactericidal outcome, whereas the individual components are typically bacteriostatic.
In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following tables summarize representative MIC ranges for trimethoprim and sulfonamides against common pathogens. It is important to note that specific MIC data for this compound and sulfamethopyrazine against a wide range of clinical isolates is limited in publicly available literature. The data presented here is illustrative and compiled from various sources on trimethoprim and sulfonamides in general.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Trimethoprim against Common Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.12 - 64 |
| Staphylococcus aureus | 0.25 - 32 |
| Streptococcus pneumoniae | 0.25 - 8 |
| Haemophilus influenzae | 0.06 - 4 |
| Klebsiella pneumoniae | 0.5 - >128 |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges of Sulfonamides against Common Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 8 - >1024 |
| Staphylococcus aureus | 8 - 512 |
| Streptococcus pneumoniae | 16 - >1024 |
| Haemophilus influenzae | 2 - >1024 |
| Klebsiella pneumoniae | 32 - >1024 |
Note: The wide MIC ranges reflect the significant variation in susceptibility among different strains and the prevalence of acquired resistance to both trimethoprim and sulfonamides.
Synergy Assessment: The Checkerboard Method
The synergistic interaction between trimethoprim and sulfamethopyrazine can be quantitatively assessed using the checkerboard broth microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which is a measure of the combined antimicrobial effect.
Fractional Inhibitory Concentration (FIC) Index Calculation:
The FIC index is calculated as follows:
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
While specific FICI data for this compound is scarce, studies on the combination of trimethoprim and sulfamethoxazole (a related sulfonamide) have consistently demonstrated synergy against a broad spectrum of bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of trimethoprim, sulfamethopyrazine, and this compound.
Procedure:
-
Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a variation of the broth microdilution method used to assess the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serial dilutions of trimethoprim are made along the x-axis, and serial dilutions of sulfamethopyrazine are made along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
The plate is inoculated with a standardized bacterial suspension as in the MIC determination protocol.
-
Following incubation, the MIC of each drug alone and in combination is determined.
-
The FIC index is then calculated to determine the nature of the interaction.
Visualizing the Pharmacodynamics of this compound
Signaling Pathway of Synergistic Action
Caption: Synergistic inhibition of the bacterial folate synthesis pathway by this compound's components.
Experimental Workflow for MIC and Synergy Determination
Kelfiprim's Efficacy Against Multi-Drug Resistant Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kelfiprim (a combination of trimethoprim and sulfametopyrazine) and its potential efficacy against multi-drug resistant (MDR) clinical isolates. Due to a lack of recent, specific in vitro studies on this compound against contemporary MDR strains, this guide leverages data on the closely related and widely studied combination of trimethoprim-sulfamethoxazole (co-trimoxazole). This comparison aims to provide a valuable reference for researchers and drug development professionals exploring alternative therapeutic strategies for challenging infections.
Introduction to this compound and its Mechanism of Action
This compound is a bactericidal agent composed of two active ingredients: trimethoprim, a dihydrofolate reductase inhibitor, and sulfametopyrazine, a long-acting sulfonamide.[1] This combination acts by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its disruption is lethal to bacteria.
Sulfonamides, like sulfametopyrazine, are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase. Trimethoprim then blocks the subsequent step by inhibiting dihydrofolate reductase. This synergistic action makes the combination more effective than either agent alone.
Signaling Pathway: Bacterial Folate Synthesis Inhibition
References
A Head-to-Head Comparison of Kelfiprim and Sulfamethoxazole-Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antibiotic combinations: Kelfiprim (sulfamethopyrazine-trimethoprim) and the widely-used sulfamethoxazole-trimethoprim (co-trimoxazole). This document synthesizes available data on their mechanisms of action, in vitro activity, pharmacokinetics, clinical efficacy, and safety profiles to inform research and development decisions.
Executive Summary
Both this compound and sulfamethoxazole-trimethoprim are combination antibiotics that leverage a synergistic mechanism to inhibit bacterial folate synthesis, a critical pathway for DNA, RNA, and protein production. While both drugs pair trimethoprim with a sulfonamide, the key differentiator lies in the specific sulfonamide used: this compound utilizes the long-acting sulfamethopyrazine, whereas sulfamethoxazole-trimethoprim contains the shorter-acting sulfamethoxazole. This difference in the sulfonamide component has significant implications for the pharmacokinetic profiles and dosing regimens of the two drugs. Clinical data, primarily from studies on urinary and respiratory tract infections, suggest comparable efficacy between the two, with this compound offering the potential advantage of a once-daily dosing schedule.
Mechanism of Action: A Shared Pathway
The antibacterial activity of both this compound and sulfamethoxazole-trimethoprim stems from the sequential blockade of the bacterial folic acid synthesis pathway. This synergistic interaction is bactericidal.
-
Sulfonamide Component (Sulfamethopyrazine or Sulfamethoxazole): These are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase, a bacterial enzyme essential for the conversion of PABA into dihydrofolic acid.
-
Trimethoprim Component: Trimethoprim acts on a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.
The dual inhibition of this vital pathway starves the bacteria of essential precursors for nucleotide and amino acid synthesis, ultimately leading to cell death.
In Vitro Activity: A Comparative Overview
Direct, side-by-side comparative studies on the minimum inhibitory concentrations (MICs) of this compound and sulfamethoxazole-trimethoprim against a broad panel of pathogens are limited in the available literature. However, data from various sources provide an insight into their respective antimicrobial spectra.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfamethoxazole-Trimethoprim
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.03/0.57 - >32/608 | 0.5/9.5 | 2/38 |
| Staphylococcus aureus | ≤0.12/2.3 - >4/76 | 0.5/9.5 | 1/19 |
| Klebsiella pneumoniae | ≤0.25/4.75 - >32/608 | 1/19 | >4/76 |
| Haemophilus influenzae | ≤0.015/0.28 - >4/76 | 0.06/1.14 | 0.5/9.5 |
| Streptococcus pneumoniae | ≤0.5/9.5 - >4/76 | 1/19 | 4/76 |
Note: Data compiled from multiple sources. MIC values are presented as trimethoprim/sulfamethoxazole concentration.
Pharmacokinetic Profile: The Key Distinction
The primary difference between this compound and sulfamethoxazole-trimethoprim lies in the pharmacokinetic properties of their sulfonamide components. Sulfamethopyrazine is a long-acting sulfonamide, while sulfamethoxazole has a shorter half-life.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Sulfamethopyrazine-Trimethoprim) | Sulfamethoxazole-Trimethoprim |
| Sulfonamide Component | Sulfamethopyrazine | Sulfamethoxazole |
| Half-life (Sulfonamide) | ~65-70 hours[3] | ~10-12 hours |
| Half-life (Trimethoprim) | ~11 hours[3] | ~8-11 hours |
| Time to Peak Concentration | 2-4 hours | 1-4 hours |
| Protein Binding (Sulfonamide) | ~80-90% | ~70% |
| Protein Binding (Trimethoprim) | ~45% | ~44% |
| Excretion | Primarily renal | Primarily renal |
The significantly longer half-life of sulfamethopyrazine in this compound allows for a once-daily dosing regimen, which may improve patient compliance compared to the twice-daily dosing typically required for sulfamethoxazole-trimethoprim.[1]
Clinical Efficacy: Evidence from Head-to-Head Trials
Direct comparative clinical trials provide the most robust evidence for evaluating the relative performance of this compound and sulfamethoxazole-trimethoprim.
Urinary Tract Infections (UTIs)
A multicenter, double-blind clinical trial involving 76 patients with persistent and recurrent UTIs directly compared this compound (once daily) with co-trimoxazole (twice daily). The results indicated comparable efficacy between the two treatments.[4]
Table 3: Clinical Efficacy in Recurrent and Persistent UTIs[4]
| Outcome | This compound (n=38) | Co-trimoxazole (n=38) |
| Recurrent UTI | ||
| Urine Sterilization Rate | ~90% | ~85% |
| Persistent UTI | ||
| Recovery Rate | 66.8% | 53% |
Respiratory Tract Infections
In a double-blind, multi-centre trial with 72 patients suffering from acute or chronic lower respiratory tract infections, a once-daily regimen of trimethoprim/sulfamethopyrazine was compared to a twice-daily regimen of co-trimoxazole for 10 days. The study found no statistically significant difference in the effectiveness of the two treatments, with both showing an excellent or good response in over 90% of patients in each group.[5]
Safety and Tolerability
Both this compound and sulfamethoxazole-trimethoprim are generally well-tolerated. However, as with all sulfonamide-containing drugs, there is a risk of adverse effects.
Commonly Reported Side Effects:
-
Gastrointestinal disturbances (nausea, vomiting, diarrhea)
-
Skin reactions (rash, urticaria)
-
Photosensitivity
Serious but Rare Side Effects:
-
Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)
-
Hematological disorders (e.g., agranulocytosis, aplastic anemia)
-
Crystalluria and renal impairment
In a head-to-head trial in UTIs, the safety of this compound was reported as "excellent" in 97% of patients, compared to 87% for co-trimoxazole.[4] Another study on lower respiratory tract infections reported both treatments were well-tolerated with only a few mild side-effects, mainly gastrointestinal.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a generalized protocol for determining the MIC of antimicrobial agents, which can be adapted for the comparison of this compound and sulfamethoxazole-trimethoprim.
Time-Kill Curve Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent. The following is a general protocol.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Drug Concentrations: Add the test antibiotics (this compound and sulfamethoxazole-trimethoprim) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension. A growth control flask with no antibiotic is also included.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
References
- 1. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical assessment of a trimethoprim-sulfamethopyrazine combination (this compound) in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-centre trial comparing a sulfamethopyrazine/trimethoprim combination with co-trimoxazole in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Kelfiprim's In Vitro Activity Benchmarked Against Standard Reference Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Kelfiprim's active components against key standard reference strains. This compound is a fixed-dose combination antimicrobial agent containing trimethoprim and the long-acting sulfonamide, sulfamethopyrazine.[1] It has been utilized in the treatment of urinary tract and lower respiratory tract infections.[2][3] This document is intended to offer a baseline understanding of its antimicrobial profile through experimental data and standardized protocols.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the in vitro activity of trimethoprim and a representative sulfonamide combination (trimethoprim-sulfamethoxazole) against two widely recognized standard reference strains: Escherichia coli ATCC 25922 (a Gram-negative model organism) and Staphylococcus aureus ATCC 25923 (a Gram-positive model organism). The data is presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition diameter, which are standard measures of antimicrobial susceptibility.[4]
| Antimicrobial Agent | Standard Reference Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition Diameter (mm) |
| Trimethoprim | Escherichia coli ATCC 25922 | ≤2 | 21 - 28 |
| Staphylococcus aureus ATCC 25923 | ≤2 | 19 - 26 | |
| Trimethoprim-Sulfamethoxazole | Escherichia coli ATCC 25922 | ≤2/38 | 21 - 28 |
| Staphylococcus aureus ATCC 25923 | ≤2/38 | 19 - 26 |
Data sourced from multiple studies and standardized guidelines.[5][6][7]
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing (AST) methodologies, primarily broth microdilution and disk diffusion, as recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
-
Inoculum Preparation: A standardized inoculum of the reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9]
-
Serial Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.[10]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a controlled temperature (typically 35°C) for a specified period (usually 16-20 hours).[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[4]
Kirby-Bauer Disk Diffusion for Zone of Inhibition Measurement
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[9][]
-
Inoculum Preparation: A standardized inoculum of the reference strain is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.[9]
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[9]
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the generalized workflow for determining the in vitro activity of an antimicrobial agent like this compound against a standard reference strain.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's antimicrobial activity stems from the synergistic action of its two components, trimethoprim and a sulfonamide, which block sequential steps in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and, consequently, DNA and RNA.[12][13]
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 5. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. picmonic.com [picmonic.com]
- 10. benchchem.com [benchchem.com]
- 12. Trimethoprim - Wikipedia [en.wikipedia.org]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Kelfiprim: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Kelfiprim, a combination antibiotic containing Trimethoprim and a sulfonamide (Sulfametopyrazine), adherence to established disposal protocols is essential.[1] Improper disposal can lead to regulatory violations, environmental contamination, and potential risks to public health.
This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound waste generated in a laboratory setting, aligning with major regulatory standards.
Hazard Profile of this compound
Understanding the potential hazards of this compound and its active ingredients is fundamental to managing its waste correctly. The components of this compound are associated with specific health and environmental warnings.
According to safety data sheets (SDS), Trimethoprim, a key active ingredient, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] The SDS for a this compound formulation warns that it may be harmful if swallowed and poses a possible risk of harm to the unborn child.[4] Furthermore, some data indicates that Trimethoprim is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
Table 1: Hazard Summary for this compound and its Active Pharmaceutical Ingredients (APIs)
| Hazard Category | Description | GHS Code | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361 | [2][3] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | H372 | [2][3] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | H411 | [2] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] A key amendment, the Subpart P rule, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, which includes many research laboratories.[6][7] A critical mandate of Subpart P is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[6]
Disposal procedures must comply with all applicable federal, state, and local regulations.[8] Personnel handling hazardous drug waste must be trained in procedures that protect both themselves and the environment.[8]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for disposing of this compound and associated contaminated materials in a laboratory environment.
Step 1: Waste Identification and Segregation Properly segregate this compound waste at the point of generation. This waste stream includes:
-
Unused or Expired Product: Pure this compound, including leftover powders or solutions.
-
Contaminated Materials: Items such as gloves, bench paper, empty vials, plasticware, and other personal protective equipment (PPE) that have come into direct contact with this compound.[9][10]
Step 2: Containment
-
Place all this compound waste into a dedicated, leak-proof container that is compatible with the waste type.[4]
-
Use containers specifically designated for hazardous pharmaceutical waste. Best practices and some regulations recommend color-coded containers, such as black containers for RCRA hazardous pharmaceutical waste.
-
Ensure the container is kept securely sealed when not in use.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and identify the contents (e.g., "this compound Waste," "Waste Trimethoprim/Sulfametopyrazine").
-
Include the date when waste was first added to the container. Follow your institution's specific labeling requirements provided by your Environmental Health & Safety (EHS) department.
Step 4: Storage
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
The storage area should be well-ventilated and prevent any potential for environmental release.
-
Follow all institutional and regulatory limits on the volume of waste stored and the duration of storage.
Step 5: Final Disposal
-
Do Not Dispose Down the Drain or in Regular Trash. The sewering of hazardous pharmaceutical waste is prohibited, and its chemical properties make it unsuitable for landfill disposal via regular trash.[6]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management contractor.[9]
-
These contractors will ensure the waste is transported and disposed of via approved methods, typically high-temperature incineration, in compliance with EPA and Department of Transportation (DOT) regulations.[6]
Management of this compound Spills
In the event of a spill, immediate and proper cleanup is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Non-essential personnel should be evacuated from the affected area.[4]
-
Wear Appropriate PPE: At a minimum, this includes double gloves, a lab coat, and eye protection.
-
Contain the Spill: If it is safe to do so, contain the source of the spill.[4]
-
Clean the Spill: Collect the spill with absorbent material.[4] For liquid spills, cover with an appropriate absorbent. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontaminate the Area: Thoroughly clean the spill area.[4]
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials and PPE into the designated hazardous waste container for this compound.[4]
Figure 1. Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound versus co-trimoxazole in recurrent and persistent urinary tract infections: multicenter double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. duchefa-biochemie.com [duchefa-biochemie.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. safety.duke.edu [safety.duke.edu]
Personal protective equipment for handling Kelfiprim
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Kelfiprim, a pharmaceutical product containing Trimethoprim and Sulfametopyrazine.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this antibiotic agent.
Hazard Identification and Risk Assessment:
This compound is classified as a substance that may be harmful if swallowed and is suspected of damaging fertility or the unborn child.[3][4] It can also cause damage to organs through prolonged or repeated exposure.[3][4] The primary routes of exposure are ingestion, inhalation of dust or mists, and skin or eye contact.[1][5] Fine particles, such as dust and mists, may also pose a fire or explosion hazard.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific laboratory procedures is crucial to determine the appropriate level of personal protective equipment required. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of controlling exposure.[1]
Gloves:
-
Wear two pairs of chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard when handling this compound.[6][7]
-
The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[7]
-
Change gloves every hour or immediately if they become contaminated, torn, or punctured.[7]
-
After handling, remove the outer gloves and dispose of them in a designated, sealed waste container before leaving the work area.[7]
Eye Protection:
-
Wear safety glasses with side shields or chemical splash goggles to protect against splashes and dust.[1][5]
-
If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
Protective Clothing:
-
Wear a disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[6][7]
-
Ensure that no skin on the arms or wrists is exposed at the glove-gown interface.[7]
-
For procedures with a high risk of contamination, impervious aprons may be necessary.
Respiratory Protection:
-
Respiratory protection is not typically required for normal use where engineering controls are adequate.[1]
-
If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used. For unpacking shipments that may be damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[6]
The following table summarizes the recommended personal protective equipment for various activities involving this compound:
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Chemotherapy gloves. If packaging is damaged, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[6] |
| Compounding/Preparation | Two pairs of chemotherapy gloves, disposable gown, eye and face protection.[6][7] If not performed in a containment primary engineering control (C-PEC), respiratory protection is required.[6] |
| Administration | Two pairs of chemotherapy gloves, disposable gown.[7] |
| Spill Cleanup | Two pairs of chemotherapy gloves, disposable gown, eye and face protection, and respiratory protection. A spill kit should be readily available.[1][6] |
| Waste Disposal | Two pairs of chemotherapy gloves, disposable gown.[7] |
Procedural Guidance
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly with soap and water before putting on gloves and after removing them.[1][7]
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.[7]
-
Store this compound in a tightly closed, properly labeled container in a dry, well-ventilated area as directed by the product packaging.[1][5][9]
Spill Management:
In the event of a spill, evacuate non-essential personnel from the area.[1] Personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
-
Contain the spill source if it is safe to do so.[1]
-
Collect the spilled material with an absorbent material.[1]
-
Clean the spill area thoroughly.[1]
-
Place all contaminated materials, including PPE, into a labeled, sealed container for proper disposal.[1]
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Place waste in an appropriately labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs.[1]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
Below is a diagram illustrating the decision-making workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. This compound, a new sulpha-trimethoprim combination, versus cotrimoxazole, in the treatment of urinary tract infections: a multicentre, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. duchefa-biochemie.com [duchefa-biochemie.com]
- 5. fishersci.com [fishersci.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
- 10. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
